Product packaging for Capsaicin(Cat. No.:CAS No. 1217899-52-9)

Capsaicin

Cat. No.: B602349
CAS No.: 1217899-52-9
M. Wt: 308.44
Attention: For research use only. Not for human or veterinary use.
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Description

Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is a potent transient receptor potential vanilloid 1 (TRPV1) channel agonist and the primary pungent compound found in chili peppers of the Capsicum genus . As a highly selective ligand for TRPV1, it acts as a powerful pharmacological tool in neuroscience research. Upon binding, this compound induces cation influx, particularly calcium, leading to depolarization and excitation of nociceptive sensory neurons . Repeated or high-dose application leads to a defunctionalization of the neurons through sustained calcium influx, resulting in a long-lasting refractory state and loss of sensitivity . This unique biphasic action—initial excitation followed by sustained desensitization—makes it invaluable for studying pain pathways, neurogenic inflammation, and neuronal plasticity . In research settings, this compound is extensively used to model neuropathic and inflammatory pain conditions . Its applications extend beyond neuropharmacology, with emerging roles in studying cancer biology, as it can alter gene expression to induce cell cycle arrest and promote apoptosis in various cancer cell lines, including colon adenocarcinoma and pancreatic cancer . Additional research areas include exploring its potential effects on obesity, metabolic syndrome, and gastrointestinal and urological disorders . This product is provided as a high-purity (≥98%), crystalline solid. It is soluble in ethanol, dimethyl sulfoxide (DMSO), and other organic solvents, but has very low solubility in aqueous buffers . Researchers are advised to use appropriate safety precautions, including gloves and goggles, when handling this compound, as it is a potent irritant to mucous membranes and eyes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24NO3D3 B602349 Capsaicin CAS No. 1217899-52-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide
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InChI

InChI=1S/C18H27NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,14,20H,4-5,7,9,13H2,1-3H3,(H,19,21)/b8-6+
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InChI Key

YKPUWZUDDOIDPM-SOFGYWHQSA-N
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Canonical SMILES

CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Isomeric SMILES

CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC
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Molecular Formula

C18H27NO3
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DSSTOX Substance ID

DTXSID9020241
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Molecular Weight

305.4 g/mol
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Physical Description

Dark red solid with a volatile pungent odor; [HSDB] Formulated as dry powder, liquid, and liquid spray; [Reference #1] White crystalline solid; [Sigma-Aldrich MSDS], Solid, White crystalline powder.
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Boiling Point

210-220, BP: 210-220 °C at 0.01 mm Hg, 210.00 to 220.00 °C. @ 0.01 mm Hg, 410-428 °F
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Flash Point

113 °C (235 °F) - closed cup
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Solubility

Insoluble in cold water, Practically insoluble in cold water, Freely soluble in alcohol, ether, benzene. Slightly soluble in carbon disulfide, Soluble in petroleum ether. Slightly soluble in concentrated hydrochloric acid
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

Pure dark red solid, Monoclinic rectangular plates or scales from petroleum ether, Monoclinic, rectangular plates, crystals and scales

CAS No.

404-86-4
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Melting Point

65 °C, 149 °F
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Molecular Biology and Biosynthesis of Capsaicinoids

Biosynthetic Pathways of Capsaicin (B1668287)

Phenylpropanoid Pathway Involvement

The phenylpropanoid pathway is a central metabolic route in plants, responsible for the synthesis of a wide array of phenolic compounds. In the context of this compound biosynthesis, this pathway is harnessed to produce vanillylamine, the aromatic precursor. The journey begins with the amino acid phenylalanine. researchgate.netresearchgate.net A series of enzymatic reactions transforms phenylalanine into a variety of intermediates, including cinnamic acid, p-coumaric acid, and caffeic acid. researchgate.netnih.gov Key enzymes in this conversion include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and coumarate 3-hydroxylase (C3H). researchgate.netresearchgate.net The subsequent methylation of caffeic acid, catalyzed by caffeic acid O-methyltransferase (COMT), is a critical step leading towards the formation of vanillin. researchgate.netnih.gov This vanillin then undergoes a transamination reaction to yield the final aromatic component, vanillylamine. nih.govresearchgate.net

Key Intermediates in the Phenylpropanoid Pathway for Vanillylamine Synthesis

IntermediateDescription
PhenylalanineThe initial amino acid precursor.
Cinnamic AcidFormed from phenylalanine by the action of PAL.
p-Coumaric AcidProduced from cinnamic acid by C4H.
Caffeic AcidFormed by the hydroxylation of p-coumaric acid.
Ferulic AcidA methylated derivative of caffeic acid.
VanillinThe immediate precursor to vanillylamine.
VanillylamineThe final aromatic component of this compound.

Branched-Chain Fatty Acid Pathway Involvement

Concurrently with the phenylpropanoid pathway, the branched-chain fatty acid pathway is activated to produce the acyl moiety of this compound. This pathway utilizes the amino acids valine or leucine as its starting material. nih.gov These amino acids are converted into branched-chain α-keto acids through the action of branched-chain amino acid aminotransferase (BCAT). wikipedia.orgnih.gov These α-keto acids then serve as primers for fatty acid synthesis. The elongation of the fatty acid chain occurs through the addition of two-carbon units derived from acetyl-CoA via the fatty acid synthase (FAS) complex. nih.gov A key enzyme in this elongation process is β-ketoacyl-ACP synthase (KAS), which catalyzes the condensation reactions. oup.comnih.govnih.gov The final branched-chain fatty acid, typically 8-methyl-6-nonenoic acid for this compound, is then activated to its CoA ester form, preparing it for the final condensation step.

Enzymology of this compound Biosynthesis

The intricate biosynthetic pathways of this compound are orchestrated by a suite of specific enzymes. The characterization of these enzymes has been pivotal in understanding the regulation and mechanics of capsaicinoid production.

This compound Synthase (CS) Activity and Characterization

The final and decisive step in this compound biosynthesis is the condensation of vanillylamine and the branched-chain fatty acyl-CoA. This reaction is catalyzed by the enzyme this compound synthase (CS). nih.govnih.govexpasy.org Research has shown a direct correlation between CS activity and the level of pungency in different Capsicum genotypes. nih.gov The CS enzyme has been purified and characterized, revealing a molecular weight of approximately 35-38 kDa. nih.govnih.gov Immunolocalization studies have confirmed that CS is specifically located in the placental tissues of chili pepper fruits, the site of capsaicinoid accumulation. nih.gov The expression of the gene encoding CS, often referred to as csy1 or Pun1, is a key determinant of a pepper's ability to produce this compound. nih.govnih.gov

Characteristics of this compound Synthase (CS)

PropertyFindingSource
Function Catalyzes the condensation of vanillylamine and a branched-chain fatty acyl-CoA. nih.govnih.gov
Molecular Weight Approximately 35-38 kDa. nih.govnih.gov
Localization Specifically localized to the placental tissues of Capsicum fruits. nih.gov
Gene Encoded by the csy1 or Pun1 gene. nih.govnih.gov

Role of Aminotransferases (pAMT)

A crucial step in the phenylpropanoid branch of the pathway is the conversion of vanillin to vanillylamine. This amination reaction is catalyzed by a putative aminotransferase, commonly abbreviated as pAMT. nih.govfrontiersin.org For a long time, the identity of this enzyme was speculative, but recent biochemical studies have provided definitive proof of its function. nih.gov It has been demonstrated that recombinant pAMT can convert vanillin to vanillylamine in the presence of an amino donor. nih.gov The inhibition of pAMT activity leads to a significant reduction in capsaicinoid synthesis, confirming its essential role in the pathway. nih.gov Consequently, it has been proposed that pAMT be more formally named vanillin aminotransferase (VAMT). nih.gov Non-functional alleles of the pAMT gene are responsible for the lack of pungency in some non-pungent pepper varieties. frontiersin.org

Ketoacyl-ACP Synthase (Kas)

Ketoacyl-ACP Synthase (Kas) is a critical enzyme in the branched-chain fatty acid pathway, one of the two primary pathways that converge to produce capsaicinoids. nih.gov The Kas enzyme is a component of the fatty acid synthase (FAS) complex. cas.cz Its primary function is to elongate the branched-chain fatty acid precursors, which are derived from amino acids like valine or leucine. nih.govcas.cz This elongation process is essential for creating the fatty acid tail of the capsaicinoid molecule.

The expression of the Kas gene is closely linked to the production of capsaicinoids. Studies have shown that the downregulation of other key genes in the pathway, such as AT3, can lead to a significant decrease in Kas gene expression, consequently reducing capsaicinoid synthesis. cas.cz For instance, silencing the AT3 gene has been observed to cause a 90.4% reduction in Kas expression. cas.cz This indicates a coordinated regulation of genes within the capsaicinoid biosynthetic pathway. Furthermore, the expression of Kas is developmentally regulated, with its transcripts being detected in the placenta of pungent pepper fruits, particularly during the stages of active capsaicinoid accumulation. researchgate.netresearchgate.net

Acyltransferases (AT3)

Acyltransferase 3 (AT3), also known as this compound synthase, is a pivotal enzyme that catalyzes the final step in the biosynthesis of capsaicinoids. researchgate.net It facilitates the condensation of vanillylamine, derived from the phenylpropanoid pathway, with a branched-chain acyl-CoA moiety from the fatty acid pathway. cas.czresearchgate.net This enzymatic reaction gives rise to the capsaicinoid molecule. The gene encoding this enzyme, AT3 (also known as Pun1), is considered a key determinant of pungency in peppers. doaj.orgnih.gov

The expression of the AT3 gene is highly tissue-specific and developmentally regulated, occurring predominantly in the placental tissue of the pepper fruit where capsaicinoids accumulate. cas.czuniprot.org Transcript levels of AT3 are positively correlated with the rate of capsaicinoid accumulation, typically peaking between 20 and 40 days post-anthesis before declining. cas.czmdpi.com Mutations in the Pun1/AT3 locus are the most common cause for the lack of pungency in non-pungent pepper varieties. doaj.org For example, a significant deletion in the promoter and first exon of the AT3 gene is found in many non-pungent cultivars, leading to an absence of the enzyme and, consequently, no capsaicinoid production. nih.gov Virus-induced gene silencing of AT3 has been shown to dramatically reduce this compound and dihydrothis compound (B196133) content, confirming its essential role in the pathway. cas.cznih.gov

Genetic Regulation of Capsaicinoid Production

The production of capsaicinoids is a genetically controlled trait, with a complex interplay of several genes and regulatory factors determining the pungency level of a pepper fruit. nih.gov

Identification of Genes Involved in Biosynthesis

The biosynthesis of capsaicinoids involves the convergence of the phenylpropanoid and the branched-chain fatty acid pathways. nih.gov A number of structural genes encoding the enzymes for these pathways have been identified through comparative gene expression studies in pungent and non-pungent chili peppers. nih.govnih.govtandfonline.com

Key genes in the capsaicinoid biosynthetic pathway include:

Pun1 (AT3): Encodes the putative acyltransferase (this compound synthase) that catalyzes the final condensation step. nih.govbohrium.com Its presence is a primary determinant of pungency. doaj.org

pAMT (putative aminotransferase): Involved in the conversion of vanillin to vanillylamine, a crucial precursor from the phenylpropanoid pathway. bohrium.commdpi.com Mutations in this gene can lead to the production of non-pungent capsinoids instead of capsaicinoids. mdpi.com

Kas (ketoacyl-ACP synthase): A key enzyme in the fatty acid elongation cycle for the branched-chain fatty acid pathway. dergipark.org.tr

BCAT (branched-chain amino acid aminotransferase): The first enzyme in the branched-chain fatty acid pathway. cas.cz

Acl (acyl carrier protein): A component of the fatty acid synthase complex. cas.cz

Pal (phenylalanine ammonia-lyase): An enzyme in the phenylpropanuanoid pathway. proquest.com

C4H (cinnamate 4-hydroxylase): Another key enzyme in the phenylpropanoid pathway. proquest.com

CoMT (caffeic acid O-methyltransferase): Also involved in the phenylpropanoid pathway. proquest.com

Silencing of these genes has been shown to decrease capsaicinoid content, highlighting their integral roles. cas.cztandfonline.com The whole-genome sequencing of Capsicum species has further elucidated the presence and organization of these and other related genes. tandfonline.comresearchgate.net

Genotype-Specific Variations in this compound Levels

The concentration of capsaicinoids varies dramatically among different Capsicum species and cultivars, a direct consequence of genetic differences. nih.govjscimedcentral.com This variation is a key factor in the wide range of pungency levels observed in chili peppers, from non-pungent bell peppers to the extremely hot 'Carolina Reaper'. nih.govnih.gov

The primary genetic determinant of pungency is the Pun1 locus, which encodes the AT3 enzyme. doaj.orgnih.gov Pungent varieties possess a functional Pun1 allele, while non-pungent types have a recessive, non-functional allele, often due to a large deletion. nih.govnih.gov However, even among pungent genotypes, there is significant variation in capsaicinoid content, which is influenced by the expression levels of various biosynthetic genes and their regulators. mdpi.commdpi.com

Table 1: Capsaicinoid Content in Different Pepper Genotypes
Genotype/VarietySpeciesTotal Capsaicinoids (mg/g dry weight)Primary Capsaicinoids
ChiltepínC. annuum31.84This compound, Dihydrothis compound
SerranoC. annuum18.05This compound, Dihydrothis compound
JalapeñoC. annuumData variesThis compound, Dihydrothis compound
De árbolC. annuumData variesThis compound, Dihydrothis compound
CayenneC. annuum1.78 (FW)This compound
AnchoC. annuum0.38 - 0.63This compound, Dihydrothis compound
GuajilloC. annuumData variesThis compound, Dihydrothis compound
Bell PepperC. annuumNot detectableN/A
PI 631144C. frutescens0.465 (FW)This compound, Dihydrothis compound
Carolina Reaper IIC. chinense100 (with seeds)This compound, Dihydrothis compound

Data compiled from multiple sources. nih.govjscimedcentral.comresearchgate.netmendelnet.cz (FW) indicates fresh weight.

Environmental and Developmental Influences on Capsaicinoid Metabolism

While genetics provides the blueprint for capsaicinoid production, the final concentration of these pungent compounds is significantly modulated by environmental conditions and the developmental stage of the fruit. nih.govresearchgate.net

The accumulation of capsaicinoids is a developmentally regulated process. The synthesis typically begins around 20 days post-anthesis (DPA), peaks between 30 and 40 DPA, and then may decline as the fruit fully ripens. researchgate.netmdpi.comjst.go.jp The expression of key biosynthetic genes, such as AT3, mirrors this pattern of accumulation. cas.cz

A variety of environmental factors can influence capsaicinoid metabolism:

Temperature: Higher temperatures generally tend to increase capsaicinoid levels in many pepper varieties. mdpi.comnih.gov This is likely due to the influence of temperature on the expression of this compound biosynthesis genes. nih.gov

Light: The effect of light intensity can be complex. Some studies report that shading can increase capsaicinoid levels, while others suggest high light intensity may reduce them, possibly by affecting enzyme activity. nih.govnih.govnih.gov

Water Availability: Water stress has been shown to increase the activity of enzymes like PAL and this compound synthase, leading to higher capsaicinoid accumulation. nih.govresearchgate.net

Nutrient Availability: Soil nitrogen levels have a positive correlation with capsaicinoid content. nih.gov

These factors can interact with the plant's genotype to produce a wide range of pungency levels for the same cultivar grown under different conditions. mdpi.comresearchgate.net

Table 2: Influence of Environmental and Developmental Factors on Capsaicinoid Content
FactorConditionEffect on Capsaicinoid ContentReference
Developmental StagePeak accumulation at 30-40 DPAIncrease, then decrease mdpi.comjst.go.jp
TemperatureElevated temperaturesIncrease in many cultivars nih.gov
LightShading (50-70%)Increase in some studies nih.gov
Water StressDrought conditionsIncrease nih.govresearchgate.net
NitrogenElevated soil nitrogenIncrease nih.gov

Effects of Soil Nutrients (e.g., Nitrogen)

The availability of nutrients in the soil, particularly nitrogen, plays a significant role in the synthesis of capsaicinoids. nih.gov Nitrogen is a crucial component of the this compound molecule, and its availability can directly impact the pungency of the pepper. nih.gov

Research has shown that the relationship between nitrogen application and capsaicinoid content is not always linear and can be influenced by the specific nitrogen concentration, the pepper cultivar, and the form of nitrogen supplied. mdpi.com Studies have indicated that both deficient and excessive nitrogen levels can lead to a decrease in capsaicinoid content. mdpi.compreprints.org

One study investigating the effect of different nitrogen fertilizer concentrations on two chili pepper varieties, 'Honglong 23' and 'Hongxi', found that a moderate application of urea (562.5 kg ha⁻¹) resulted in the highest capsaicinoid accumulation compared to both lower and higher application rates, as well as a no-nitrogen control. mdpi.com This optimal nitrogen level was associated with an increase in the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the capsaicinoid biosynthetic pathway, and a decrease in the activity of this compound-degrading enzymes like peroxidase (POD) and polyphenol oxidase (PPO). mdpi.com

Furthermore, the form of nitrogen is also a critical factor. A study found that a specific ratio of ammonium (NH₄⁺) to nitrate (NO₃⁻) (25:75) led to increased growth, development, and higher contents of this compound and dihydrothis compound in chili peppers. mdpi.com

The following interactive data table summarizes the findings of a study on the effect of different nitrogen fertilizer concentrations on the this compound content of two dried chili pepper varieties at 35 days after anthesis.

Nitrogen Treatment'Honglong 23' this compound Content (% increase vs. N0)'Hongxi' this compound Content (% increase vs. N0)
N0 (No Nitrogen)--
N2 (562.5 kg ha⁻¹ urea)160% (Bottom), 167.21% (Middle), 109.62% (Top)112.29% (Bottom), 153.51% (Middle), 45.69% (Top)

Temporal and Spatial Biosynthesis Patterns

The biosynthesis and accumulation of capsaicinoids are highly regulated in terms of both timing (temporal) and location (spatial) within the chili pepper fruit. bohrium.comresearchgate.net

Temporal Patterns: The production of capsaicinoids is also developmentally regulated, with accumulation beginning after fruit set and peaking at a specific stage of fruit development. bohrium.comresearchgate.net Studies have shown that capsaicinoid content generally increases from the early stages of fruit development, reaches a maximum level, and then may decline as the fruit fully ripens.

A study on two different chili pepper varieties found that the capsaicinoid content followed a trend of being highest at 35 days after anthesis, followed by 50 days, and was lowest at 20 days. preprints.orgpreprints.org This indicates a specific window during fruit development when capsaicinoid biosynthesis is most active. The expression of genes involved in the capsaicinoid biosynthesis pathway, such as PAL, AT3, 4CL, C4H, COMT, and pAMT, has been shown to be consistent with the observed patterns of capsaicinoid accumulation. mdpi.comnih.gov

The following interactive data table illustrates the general temporal pattern of capsaicinoid accumulation in chili peppers.

Days After AnthesisStage of Fruit DevelopmentGeneral Capsaicinoid Content
20Early GreenLow
35Mature GreenPeak
50RipeDecreasing

Pharmacological Mechanisms of Action of Capsaicin

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Interaction

The initial and most critical step in capsaicin's mechanism of action is its direct interaction with the TRPV1 receptor, a specialized ion channel.

TRPV1 as a Ligand-Gated Non-Selective Cation Channel

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel, meaning it allows the passage of various positively charged ions across the cell membrane. oup.comnih.govnih.govresearchgate.net Structurally, TRPV1 is a tetrameric channel, with each of its four subunits comprising six transmembrane helices. oup.comnih.gov This structure forms a central pore through which ions can flow. When activated, TRPV1 permits the influx of cations, most notably calcium (Ca²⁺) and sodium (Na⁺), into the cell. oup.comnih.govdrugbank.com This movement of ions across the membrane leads to depolarization of the cell, which in the case of nociceptive neurons, results in the firing of action potentials and the subsequent sensation of pain and heat. oup.comnih.gov The permeability of TRPV1 to calcium is particularly significant, as calcium ions act as crucial second messengers in a variety of intracellular signaling pathways. nih.govrupress.org

This compound (B1668287) as a Selective Agonist of TRPV1

This compound is a highly selective and potent agonist of the TRPV1 receptor. oup.comnih.govnih.gov This selectivity is a key feature of its pharmacological profile, as it does not significantly activate other members of the TRPV channel family. oup.com The interaction between this compound and TRPV1 is responsible for the characteristic burning sensation produced by chili peppers. nih.gov While this compound is the most well-known exogenous agonist, the TRPV1 channel can also be activated by other stimuli, including noxious heat (temperatures above 43°C), acidic conditions (low pH), and certain endogenous lipids. nih.govdrugbank.comnih.gov The potent and selective activation of TRPV1 by this compound has made it an invaluable tool for studying the function of this receptor and a target for the development of analgesic drugs. oup.comnih.gov

Molecular Binding and Activation of TRPV1

The activation of the TRPV1 channel by this compound is initiated by the direct binding of the this compound molecule to the receptor. oup.comnih.gov Cryo-electron microscopy and computational modeling have revealed that this compound binds to a specific pocket located within the transmembrane domains of the TRPV1 channel. oup.comnih.govresearchgate.net This binding is a complex interaction mediated by both hydrogen bonds and van der Waals forces. oup.comnih.govbath.ac.uk

Upon binding, this compound induces a conformational change in the TRPV1 protein, which stabilizes the channel in its open state. oup.comnih.gov Research indicates a "pull-and-contact" mechanism involving the S4-S5 linker of the channel, which is crucial for coupling the binding of this compound to the opening of the channel's gate. oup.comnih.gov The this compound molecule itself adopts a "tail-up, head-down" configuration within the binding pocket. oup.comnih.gov Specific amino acid residues within the TRPV1 structure, such as Tyrosine 511 and Serine 512, have been identified as critical for the binding of this compound and the subsequent activation of the channel. researchgate.netfrontiersin.org

Calcium Influx and Intracellular Signaling via TRPV1

The binding of this compound to and activation of the TRPV1 receptor opens the non-selective cation channel, leading to a significant influx of calcium and sodium ions into the cell. oup.comnih.govdrugbank.comnih.gov This influx of positively charged ions causes a rapid depolarization of the cell membrane. drugbank.comnih.gov In sensory neurons, this depolarization can be sufficient to trigger an action potential, which then propagates along the nerve fiber to the central nervous system, where it is interpreted as a sensation of burning pain. oup.comnih.gov

The influx of calcium is a particularly important consequence of TRPV1 activation, as Ca²⁺ acts as a critical second messenger in a wide array of intracellular signaling cascades. nih.govrupress.orgmdpi.com This increase in intracellular calcium concentration can modulate the activity of various enzymes and proteins, leading to a range of cellular responses. mdpi.com The initial excitation of neurons by this compound is followed by a period of desensitization, where the neurons become less responsive to further stimuli. nih.gov This desensitization is thought to be, in part, mediated by the calcium influx through the TRPV1 channel itself. nih.govrupress.org

TRPV1-Dependent Signaling Pathways

The influx of calcium following TRPV1 activation by this compound triggers downstream signaling pathways that are dependent on this ion.

Involvement of Calcium-Dependent Enzymes (e.g., Calcineurin)

The rise in intracellular calcium concentration following TRPV1 activation can engage various calcium-dependent enzymes. One such enzyme is calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase. dovepress.com Calcineurin plays a role in the desensitization of the TRPV1 receptor. dovepress.com By dephosphorylating the TRPV1 channel, calcineurin can reduce its activity, contributing to the refractory period observed after initial this compound exposure. dovepress.com The inhibition of calcineurin has been shown to reverse the desensitization of TRPV1, suggesting that this phosphatase is a key component of the negative feedback loop that modulates TRPV1 activity. dovepress.com The activation of calcineurin by TRPV1-mediated calcium influx has also been implicated in other cellular processes, such as the regulation of gene expression and immune responses. nih.govresearchgate.net

Modulation of High Voltage-Activated Calcium Channels

This compound has been shown to differentially modulate voltage-activated calcium channel (VACC) currents. nih.gov In cultured dorsal root ganglion (DRG) neurons of rats, this compound's effect is concentration-dependent; in small diameter neurons, the IC50 was determined to be 0.36 microM. nih.gov The compound shifts the current-voltage relation in a hyperpolarized direction, leading to an increased current between -40 and -10 mV and a decreased current between 0 and +50 mV. nih.gov

The modulation varies depending on the specific type of high voltage-activated (HVA) calcium channel. nih.govoup.com

L-type channels : Currents are shifted towards a hyperpolarized direction by 10 to 20 mV and are also reduced. nih.gov

N-type channels : Studies show varied effects, including a current shift, a reduction in current, or a combination of both. nih.gov Prolonged exposure to this compound can inhibit N-type (CaV2.2) calcium currents. oup.com Research has demonstrated that a two-minute treatment with this compound leads to a significant reduction in the cell surface expression of CaV2.2 channels in small and medium-diameter DRG neurons. oup.com

T-type channels : Currents are uniformly reduced across the voltage range without a significant shift. nih.gov

This differential impact suggests that this compound increases VACC currents at negative voltages while decreasing them at positive voltages. nih.gov The mechanism for this modulation can be linked to the activation of the TRPV1 receptor, which leads to calcium influx and subsequent activation of the calcium-dependent phosphatase, calcineurin. jneurosci.org This process can contribute to the desensitization of DRG neurons. oup.com

Table 1: Effect of this compound on High Voltage-Activated Calcium Channels

Channel Type Effect of this compound Voltage Shift Reference
L-type Current reduction Hyperpolarized (10-20 mV) nih.gov
N-type Current reduction and/or shift Variable nih.gov

| T-type | Current reduction | No significant shift | nih.gov |

Depletion of Neuropeptides (e.g., Substance P)

This compound is a neurotoxin capable of depleting sensory nerves of neuropeptides, most notably Substance P. nih.gov This depletion is a key mechanism behind its effects on sensory function. nih.govresearchgate.net Substance P is an eleven-amino-acid peptide involved in pain perception, vasodilation, and neurogenic inflammation. researchgate.netyoutube.com

The process of depletion involves several actions:

Release : this compound potently and selectively causes the release of Substance P and other neuropeptides like calcitonin gene-related peptide from the presynaptic terminals of sensory neurons. nih.govnrf.com.au

Inhibition of Synthesis : The compound interferes with the synthesis of Substance P. nih.govyoutube.com It achieves this by impeding the retrograde transport of Nerve Growth Factor (NGF) to the sensory nerve cell bodies. nih.gov A sufficient supply of NGF at the site of protein synthesis is necessary for the production of Substance P; its decreased availability leads to a reduction in the peptide's synthesis. nih.gov

Depletion : Following the initial release and the subsequent failure of synthesis, the content of Substance P in the sensory nerves gradually diminishes until it is depleted. nih.govresearchgate.net

This depletion from central terminals of primary afferent neurons, such as those in the dorsal spinal cord, prevents the transmission of pain impulses to the brain. nih.govresearchgate.net Studies in neonatal rat medullary slice preparations showed that this compound-induced depletion of Substance P and glutamate (B1630785) diminished respiratory-related motor output, which could be restored by the subsequent application of Substance P. nih.gov

Inhibition of Piezo Proteins

This compound can indirectly inhibit the function of mechanosensitive Piezo1 and Piezo2 channels. nih.govnih.gov This inhibition is not a result of direct binding to the Piezo proteins but is a downstream consequence of activating TRPV1 channels. nih.gov

The mechanism of inhibition is as follows:

TRPV1 Activation : this compound activates TRPV1 channels, causing an influx of extracellular calcium (Ca²⁺). nih.govnih.gov

PLCδ Activation : The resulting increase in intracellular Ca²⁺ activates the enzyme phospholipase Cδ (PLCδ). nih.govnih.gov

Phosphoinositide Depletion : Activated PLCδ leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and its precursor, phosphatidylinositol 4-phosphate (PI(4)P), from the plasma membrane. nih.govnih.gov

The activity of Piezo channels is dependent on the presence of these phosphoinositides. nih.gov Therefore, their depletion significantly reduces the activity of both Piezo1 and Piezo2 channels. nih.govnih.gov This TRPV1-mediated inhibition of Piezo channels has been observed in dorsal root ganglion neurons and in heterologous expression systems. nih.gov This mechanism may contribute to the analgesic effects of this compound, suggesting an interplay between chemical and mechanical sensation pathways. nih.gov

TRPV1-Independent Mechanisms of Action

At higher concentrations (typically 10 µM and above), this compound exhibits a range of effects that are not mediated by the TRPV1 receptor. frontiersin.org These actions are often attributed to its amphiphilic nature and its ability to interact with the cell membrane and various embedded proteins directly. researchgate.net

Alterations in Lipid Membrane Properties

As an amphiphilic molecule, this compound can insert itself into the lipid bilayer of cell membranes, thereby altering their physical properties. cornell.edunih.gov This interaction can modulate the function of numerous membrane proteins that are sensitive to their lipid environment. researchgate.netcornell.edu

Membrane Fluidity : this compound's effect on membrane fluidity is complex and concentration-dependent. At lower micromolar concentrations, it tends to increase the fluidity of neuro-mimetic membranes by intercalating between phospholipid molecules and disrupting their packing. mdpi.commdpi.com At higher concentrations, it can have a rigidifying effect, possibly due to the interdigitation of phospholipid acyl chains. mdpi.com

Bilayer Elasticity : Studies have shown that this compound can decrease the stiffness of the lipid bilayer. cornell.edu This change in elasticity is sufficient to alter the conformation and function of embedded proteins, such as gramicidin (B1672133) A channels and voltage-dependent sodium channels. cornell.edu This effect on bilayer stiffness is shared by other amphiphiles, like Triton X-100, even though they may promote opposite lipid monolayer curvatures. cornell.edunih.gov

These alterations of the membrane's physical properties provide a basis for the widespread, TRPV1-independent regulation of membrane protein function by this compound. cornell.edu

Modulation of Voltage-Gated Ion Channels (e.g., Sodium Channels)

This compound can directly modulate the function of voltage-gated sodium channels (VGSCs), an action that is independent of TRPV1 activation. cornell.edunih.gov This modulation is particularly evident at micro- to millimolar concentrations. cornell.edu

The primary mechanism for this modulation is the alteration of the lipid bilayer's elasticity, as described previously. cornell.edu By decreasing the stiffness of the membrane, this compound promotes the inactivation of VGSCs, which results in a use-dependent inhibition of the current. cornell.edu This effect has been observed in various preparations, including cultured trigeminal ganglion neurons where this compound inhibited action potentials and VGSCs only in this compound-sensitive neurons, suggesting a link to second messenger pathways in those cases. nih.govresearchgate.net However, the direct physical effect on the membrane provides a more general mechanism. cornell.edu

For instance, studies on the NaV1.5 channel, which is crucial for cardiac myocyte excitability, have shown that this compound can abolish pressure- and shear-mediated increases in peak current and shifts in voltage dependence, highlighting its role as a modulator of the channel's mechanosensitivity. tandfonline.comnih.gov

Table 2: TRPV1-Independent Effects of this compound on Voltage-Gated Sodium Channels

Finding Mechanism Consequence Reference
Promotes VDSC inactivation Decreases lipid bilayer stiffness Use-dependent current inhibition cornell.edu
Inhibits action potentials in sensitive neurons Linked to second messengers (e.g., cAMP) Reduced neuronal excitability nih.gov

Direct Binding to Enzymes and Transporters

Beyond its interaction with the lipid membrane, this compound can directly bind to and modulate the function of various intracellular enzymes and transporters. researchgate.net This binding is often to hydrophobic sites on these proteins.

One notable example is this compound's interaction with carbonic anhydrase (CA) isoenzymes. It has been shown to be an effective inhibitor of the cytosolic isoforms hCA I and hCA II. nih.gov Phenolic compounds like this compound bind to the enzyme's active site in a manner distinct from classical sulfonamide inhibitors, anchoring to the zinc-coordinated water molecule/hydroxide ion. nih.gov

Other research indicates this compound's ability to influence a variety of signaling pathways by interacting with key enzymes. For example, it can inhibit aortic valvular interstitial cell calcification by downregulating the NFκβ/AKT/ERK1/2 signaling pathway. researchgate.net It has also been shown to increase the expression of enzymes related to cholesterol metabolism and fatty acid oxidation, such as HMG-CoA reductase and CPT-1. mdpi.com Furthermore, this compound can enhance cellular antioxidant defense systems by affecting enzymes like glutathione (B108866) reductase and superoxide (B77818) dismutase. mdpi.com These interactions underscore the broad, promiscuous bioactivity of this compound at higher concentrations, extending far beyond its canonical action on TRPV1. frontiersin.org

Specific Signaling Pathways (e.g., PPARγ, LXRα)

This compound exerts significant influence over various cellular processes by modulating specific signaling pathways, notably involving Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Liver X Receptor-alpha (LXRα). These nuclear receptors are critical regulators of lipid metabolism, inflammation, and cellular differentiation.

Research indicates that this compound's anti-inflammatory effects are, in part, mediated through the PPARγ/LXRα signaling axis. researchgate.netnih.gov this compound has been shown to increase the expression of LXRα via the PPARγ pathway. researchgate.netnih.govfrontiersin.org The activation of LXRα subsequently blocks the expression of inflammatory genes mediated by Nuclear Factor-kappa B (NF-κB). nih.govfrontiersin.org This mechanism is highlighted by findings where the inactivation of LXRα with siRNA diminishes the inhibitory effect of this compound on the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) induced by lipopolysaccharides (LPS). nih.govfrontiersin.org

The activation of PPARγ by this compound is not limited to inflammation. In human glioblastoma cells, this compound was found to induce the expression of PPARγ in a dose-dependent manner, suggesting a role in its anti-cancer potential. nih.gov Furthermore, the interplay between this compound and PPARγ extends to metabolic regulation. Studies have demonstrated that this compound can inhibit lipid accumulation and the expression of proteins related to adipocyte differentiation, such as PPARγ, in 3T3-L1 cells. acs.org Conversely, other research suggests that a combination of this compound and capsiate (B39960) can induce the "browning" of white adipocytes by elevating protein levels of PPARγ and β3-adrenergic receptor (β3-AR). acs.org

In the context of atherosclerosis, this compound's stimulation of PPARγ and LXRα is crucial. Dihydrothis compound (B196133), a major component of capsaicinoids, has been shown to up-regulate the gene levels of both PPARγ and LXRα, which are involved in regulating cholesterol elimination and inflammatory pathways. plos.org The activation of the PPARγ/LXRα signaling pathway can mitigate lipid accumulation in macrophages. researchgate.net However, the relationship is complex; some studies suggest that this compound's effects on macrophage-derived foam cells are partially mediated by the TRPV1 receptor and are independent of PPARγ activation. mdpi.com

Table 1: Effects of this compound on PPARγ and LXRα Signaling Pathways

Effect Mechanism Cell/Model System Outcome
Increased LXRα Expression Mediated through the PPARγ pathway LPS-stimulated macrophages Inhibition of NF-κB and pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) nih.govfrontiersin.org
Induced PPARγ Expression Dose-dependent induction Human glioblastoma LN-18 cells Potential augmentation of apoptosis nih.gov
Activated PPARγ/β3-AR Pathway Elevated protein levels of PPARγ and β3-AR 3T3-L1 white adipocytes Induction of "browning" and improved lipid metabolism acs.org

Inhibition of PKM2, LDHA, and COX-2

This compound's pharmacological profile also includes the direct inhibition of key enzymes involved in cellular metabolism and inflammation, namely Pyruvate Kinase M2 (PKM2), Lactate Dehydrogenase A (LDHA), and Cyclooxygenase-2 (COX-2). These interactions contribute to its anti-inflammatory and anti-cancer activities, often in a manner independent of the TRPV1 receptor. nih.gov

Recent studies have identified PKM2 and LDHA as direct molecular targets of this compound. nih.govresearchgate.net These two enzymes are pivotal in the Warburg effect, a form of altered glucose metabolism characterized by increased glycolysis even in the presence of oxygen, which is a hallmark of many cancer cells and inflammatory macrophages. By directly binding to and inhibiting both PKM2 and LDHA, this compound can suppress this metabolic pathway. nih.gov This inhibition of aerobic glycolysis has been shown to alleviate the inflammatory response in sepsis models. nih.govresearchgate.net

The role of this compound in modulating the activity of COX-2, an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, is also well-documented. Research has shown that this compound inhibits the enzymatic activity of COX-2, leading to a dose-dependent reduction in the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Interestingly, there are differing reports on its effect on COX-2 expression. One study in LPS-stimulated peritoneal macrophages found that this compound inhibited COX-2 activity without affecting its protein or mRNA expression levels. nih.gov However, another investigation demonstrated that this compound not only binds to COX-2 but also downregulates its expression both in vivo and in vitro. nih.govresearchgate.net In silico docking studies further support a direct interaction, showing that this compound can fit into the active pocket of the COX-2 enzyme. researchgate.net

Table 2: Inhibitory Actions of this compound on Key Enzymes

Enzyme Target Mechanism of Action Biological Context Reported Effect
Pyruvate Kinase M2 (PKM2) Direct binding and inhibition Inflammatory macrophages Suppression of the Warburg effect, anti-inflammatory response nih.govresearchgate.net
Lactate Dehydrogenase A (LDHA) Direct binding and inhibition Inflammatory macrophages Suppression of the Warburg effect, anti-inflammatory response nih.govresearchgate.net

Cellular and Molecular Effects of Capsaicin

Capsaicin-Induced Desensitization

This compound-induced desensitization refers to the reduced responsiveness of sensory neurons to subsequent stimuli after initial or prolonged exposure to This compound (B1668287). nih.govnih.gov This phenomenon is crucial to the analgesic properties of this compound. nih.govcas.cz

Mechanisms of Neurosensory Desensitization

Neurosensory desensitization induced by this compound is a complex process involving multiple intracellular signaling pathways. nih.gov The primary target, TRPV1, is a non-selective cation channel permeable to both sodium and calcium ions. physiology.org Upon this compound binding, TRPV1 opens, leading to an influx of Ca2+ into the neuron. cas.czphysiology.orgpatsnap.com This increase in intracellular calcium is a key trigger for desensitization. cas.czphysiology.orgnih.gov

Several mechanisms contribute to this desensitization. One involves the dephosphorylation of TRPV1. nih.gov Protein kinase A (PKA) and Ca2+-calmodulin-dependent kinase II can phosphorylate TRPV1, and subsequent dephosphorylation by the phosphatase calcineurin (PP2B) contributes to desensitization. nih.govpnas.org Additionally, the Ca2+-binding protein calmodulin has been shown to bind to a segment in the C-terminus of TRPV1, and disruption of this binding segment prevents desensitization. pnas.org

Prolonged exposure to this compound can also lead to the internalization of TRPV1 receptors from the cell surface to intracellular compartments. nih.gov This withdrawal of receptors from the plasma membrane contributes to a reduced response to further stimulation. nih.gov

Role of Extracellular Calcium in Desensitization

Extracellular calcium plays a critical role in this compound-induced desensitization. cas.cznih.govjneurosci.org The influx of extracellular Ca2+ through activated TRPV1 channels is a primary trigger for the intracellular events that lead to desensitization. cas.czphysiology.orgnih.gov Studies have shown that reducing the extracellular Ca2+ concentration significantly diminishes both acute desensitization (diminished response during constant this compound exposure) and tachyphylaxis (diminished response to successive applications of this compound). nih.gov Chelation of intracellular Ca2+ also attenuates desensitization, further highlighting the importance of intracellular calcium levels, which are elevated by extracellular calcium influx. nih.gov

The Ca2+ influx through TRPV1 can initiate Ca2+-dependent signaling pathways, including the activation of calcineurin and the binding of calmodulin, which contribute to the desensitization process. cas.czpnas.orgfrontiersin.org This calcium-dependent mechanism is considered a feedback loop that may protect the neuron from excessive calcium overload. cas.czmdpi.com

Reversible and Permanent Desensitization Phenomena

This compound-induced desensitization can manifest as both reversible and, in some cases, seemingly permanent phenomena, although the line between the two can be ill-defined. frontiersin.org Desensitization following exposure to lower concentrations or brief applications of this compound is generally reversible. frontiersin.orgmdpi.com This reversible desensitization is attributed to mechanisms like receptor internalization and changes in the phosphorylation state of TRPV1. nih.govmdpi.com

However, prolonged exposure or exposure to high concentrations of this compound can lead to a more persistent state of reduced responsiveness. nih.govoup.com This can involve more profound changes, including potential structural alterations in nerve terminals, although these are often still considered reversible over longer time scales due to nerve regeneration. mdpi.comoup.comconsensus.app The duration and concentration of this compound exposure are key factors determining the extent and persistence of desensitization. mdpi.com

Defunctionalization of Sensory Nerve Endings

High concentrations of this compound or repeated applications can lead to a state referred to as "defunctionalization" of nociceptor fibers. nih.govpatsnap.comconsensus.app This involves a persistent local effect on cutaneous nociceptors, characterized by reduced spontaneous activity and a loss of responsiveness to a variety of sensory stimuli. oup.com

Defunctionalization is thought to result from multiple effects, including a temporary loss of membrane potential, altered nerve fiber phenotype due to impaired transport of neurotrophic factors, and reversible retraction of epidermal and dermal nerve fiber terminals. oup.comconsensus.app While often described as defunctionalization, this process is closely related to and can be considered a more pronounced form of desensitization, particularly at the nerve terminal level. oup.comconsensus.app Calcium influx through TRPV1 and subsequent intracellular events, including potential mitochondrial dysfunction, are implicated in the mechanisms underlying defunctionalization. oup.commdpi.com

Apoptosis Induction in Cancer Cells

Beyond its effects on sensory neurons, this compound has demonstrated the ability to induce apoptosis (programmed cell death) in a variety of cancer cell types. nih.govopenbiochemistryjournal.comiiarjournals.org This effect is mediated through several pathways, with a significant role attributed to the modulation of intracellular calcium levels. nih.govopenbiochemistryjournal.comiiarjournals.org

Accumulation of Intracellular Ca2+

A key mechanism by which this compound induces apoptosis in cancer cells is through the elevation of intracellular Ca2+ levels. nih.govnih.goviiarjournals.org While this compound is a known agonist of TRPV1, its apoptotic activity in some cancer cell lines, such as small cell lung cancer (SCLC) cells, has been shown to be independent of TRPV1 and instead mediated by other TRPV channels, such as TRPV6. nih.gov Activation of these channels by this compound leads to an influx of extracellular Ca2+ and/or release of Ca2+ from intracellular stores, resulting in an accumulation of calcium within the cell. nih.goviiarjournals.orgunair.ac.id

This increase in intracellular calcium triggers downstream events that promote apoptosis. These can include the activation of calcium-dependent proteases like calpains, which can cleave various cellular proteins essential for cell survival. nih.govopenbiochemistryjournal.com Elevated intracellular calcium can also contribute to mitochondrial dysfunction, leading to the release of pro-apoptotic factors such as cytochrome c and the activation of caspases, key executioners of the apoptotic pathway. openbiochemistryjournal.comiiarjournals.org Studies in human leukemia HL-60 cells, for example, have shown that this compound-induced apoptosis is associated with increased intracellular Ca2+ production, decreased mitochondrial membrane potential, and activation of caspase-3. iiarjournals.org Chelation of intracellular Ca2+ has been shown to significantly inhibit this compound-induced apoptosis in these cells. iiarjournals.org

Generation of Reactive Oxygen Species (ROS)

This compound has been shown to induce the generation of reactive oxygen species (ROS) in various cell types, particularly cancer cells. This effect is considered a potential mechanism contributing to its observed anti-tumor activities. The generation of ROS by this compound can occur through several mechanisms. One proposed mechanism involves the inhibition of mitochondrial electron transport chain complexes, specifically complex I and complex III. researchgate.netplos.orgaacrjournals.org This disruption of electron flow leads to the production of superoxide (B77818) radicals and hydrogen peroxide. openbiochemistryjournal.complos.orgmdpi.com Studies in pancreatic cancer cells, for instance, have demonstrated that this compound treatment significantly reduces the activity of complex I and complex III, resulting in increased ROS generation. researchgate.netaacrjournals.org This increase in ROS can subsequently lead to oxidative stress. researchgate.net The generation of ROS by this compound has been observed in various cancer cell lines, including colon cancer and hepatocellular carcinoma cells. plos.orgnih.gov The relationship between this compound exposure and ROS generation appears complex, and while high levels of ROS can induce cell death in normal cells, it has been suggested that this compound induces even higher levels of intracellular ROS in cancerous cells, contributing to apoptosis induction. mdpi.com

Disruption of Mitochondrial Membrane Potential

A significant cellular effect of this compound is the disruption of mitochondrial membrane potential (ΔΨm). This disruption is closely linked to the generation of ROS and plays a crucial role in initiating the mitochondrial-dependent apoptotic pathway. Studies have shown that this compound treatment leads to a decrease in mitochondrial membrane potential in various cancer cell lines, including colon cancer cells and pancreatic cancer cells. plos.orgplos.orgnih.govjcancer.org This reduction in ΔΨm is an indicator of mitochondrial dysfunction and disruption of the mitochondrial membrane's functional structure. nih.govjcancer.org The dissipation of mitochondrial membrane potential facilitates the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol. plos.orgjcancer.orgnih.gov This release is a critical step in activating the caspase cascade, ultimately leading to apoptosis. plos.orgjcancer.orgnih.gov Research suggests that the this compound-mediated disruption of mitochondrial membrane potential can be attenuated by antioxidants, further supporting the role of ROS in this process. plos.org

Activation of Caspases and Calpain Pathways

This compound has been shown to activate key enzymatic pathways involved in apoptosis, namely caspases and calpains. Caspases are a family of cysteine proteases that play central roles in the execution phase of apoptosis. This compound treatment has been found to induce the activation of various caspases, including caspase-3, caspase-7, and caspase-9, in different cancer cell lines. plos.orgnih.govjcancer.orgnih.gov Activation of caspase-3, a major executioner caspase, is often considered a hallmark of apoptotic cell death. nih.gov The activation of caspase-9 is typically associated with the intrinsic, mitochondria-mediated apoptotic pathway, which is triggered by the release of cytochrome c due to mitochondrial membrane potential disruption. plos.orgjcancer.orgnih.goviiarjournals.org

In addition to caspases, this compound also influences the activity of calpains. Calpains are calcium-activated cysteine proteases that are involved in various cellular processes, including apoptosis. jcancer.orgnih.gov Studies have demonstrated that this compound treatment can lead to increased intracellular calcium levels, which in turn activates calpain activity. jcancer.orgnih.gov This calpain activation can contribute to the apoptotic signaling cascade. jcancer.orgnih.gov For example, research in human small cell lung cancer cells showed that this compound increased the activity of calpain 1 and 2, and this activation was downstream of the TRPV6 receptor. researchgate.net Calpain activation has been implicated in the cleavage of pro-apoptotic proteins like Bid and the translocation of apoptosis-inducing factor (AIF), further promoting the mitochondrial apoptotic pathway. nih.gov The activation of both caspases and calpains highlights the multifaceted nature of this compound's pro-apoptotic effects.

Modulation of Cell Cycle Progression (e.g., G0/G1 arrest)

This compound has been observed to modulate cell cycle progression, frequently inducing cell cycle arrest at specific phases, most notably the G0/G1 phase. The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. By inducing cell cycle arrest, this compound can inhibit the proliferation of cancer cells. Studies in various cancer cell lines, including colon cancer, bladder cancer, and prostate cancer cells, have demonstrated that this compound treatment leads to an accumulation of cells in the G0/G1 phase. nih.govfrontiersin.orgdntb.gov.uaspandidos-publications.com This arrest prevents cells from progressing into the S phase, where DNA replication occurs.

The induction of G0/G1 arrest by this compound is often associated with the modulation of key cell cycle regulatory proteins. For instance, this compound treatment has been shown to increase the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. nih.govfrontiersin.orgopenbiochemistryjournal.com p21 plays a crucial role in regulating the transition from G1 to S phase by inhibiting the activity of cyclin-CDK complexes, such as cyclin E-CDK2 and cyclin D-CDK4/6. nih.govfrontiersin.orgrvaprostatecancersupport.org By upregulating p21, this compound effectively puts a brake on cell cycle progression. nih.gov The p53 tumor suppressor protein is often involved in this process, as it can transcriptionally activate p21 expression. nih.govfrontiersin.orgopenbiochemistryjournal.com While G0/G1 arrest is a common effect, some studies have also reported this compound inducing arrest at the G2/M phase in certain cancer cell types, suggesting that the specific effect on the cell cycle can vary depending on the cell context. frontiersin.org

Regulation of Apoptotic and Anti-Apoptotic Proteins (e.g., p53, Bax)

This compound exerts its pro-apoptotic effects, in part, by regulating the expression and activity of proteins that promote or inhibit apoptosis. Key players in this intricate balance include the tumor suppressor protein p53 and members of the Bcl-2 protein family, such as Bax and Bcl-2.

Research indicates that this compound can stabilize and activate p53. nih.govdovepress.com Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic genes and cell cycle regulators like p21 and Bax. iiarjournals.orgnih.govopenbiochemistryjournal.com Studies in colon cancer cells have shown that this compound treatment leads to increased levels of p53 and enhanced its transcriptional activity, which in turn increases the expression of Bax and p21. nih.govopenbiochemistryjournal.com The involvement of p53 in this compound-induced apoptosis is further supported by findings that knockdown of p53 can impair this compound-mediated apoptosis. nih.gov

Bax is a pro-apoptotic protein that promotes the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptotic pathway. jcancer.orgnih.govopenbiochemistryjournal.com this compound treatment has been consistently shown to increase Bax expression in various cancer cell lines. openbiochemistryjournal.comjcancer.orgiiarjournals.orgopenbiochemistryjournal.com Conversely, Bcl-2 is an anti-apoptotic protein that inhibits the release of cytochrome c and prevents apoptosis. Studies have reported that this compound can downregulate the expression of Bcl-2. jcancer.orgiiarjournals.org The altered ratio of Bax to Bcl-2, favoring the pro-apoptotic Bax, contributes to the induction of apoptosis by this compound. jcancer.orgiiarjournals.org This modulation of the delicate balance between pro- and anti-apoptotic proteins underscores a key mechanism by which this compound promotes programmed cell death in cancer cells.

Modulation of Intracellular Signaling Pathways

This compound's effects extend to the modulation of various intracellular signaling pathways that govern cellular responses, including inflammation, proliferation, and survival.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in regulating inflammation, immune responses, cell proliferation, and survival. Aberrant activation of NF-κB is frequently observed in cancer and inflammatory diseases. This compound has been demonstrated to inhibit the NF-κB pathway in various cell types. nih.govmdpi.comportlandpress.comdovepress.comhogrefe.com

Inhibition of NF-κB by this compound can occur through several mechanisms. One mechanism involves the inhibition of IκB-α degradation and phosphorylation. nih.gov IκB-α is an inhibitory protein that sequesters NF-κB in the cytoplasm. Phosphorylation and subsequent degradation of IκB-α allow NF-κB to translocate to the nucleus and activate the transcription of target genes. hogrefe.com By inhibiting these steps, this compound prevents NF-κB nuclear translocation and activation. nih.govdovepress.comhogrefe.com Studies have shown that this compound treatment reduces the levels of phosphorylated IκB-α and inhibits the nuclear localization of the NF-κB p65 subunit. portlandpress.comdovepress.comhogrefe.com

The inhibition of the NF-κB pathway by this compound leads to a reduction in the expression of pro-inflammatory cytokines and other genes regulated by NF-κB, such as TNF-α and IL-6. nih.govmdpi.comhogrefe.com This inhibitory effect on NF-κB signaling contributes to this compound's anti-inflammatory and potential anti-cancer activities by suppressing pathways that promote cell survival and proliferation. mdpi.comdovepress.com

MAPK Pathway Modulation (ERK1/2, JNK, p38)

This compound has been shown to modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a critical role in regulating various cellular responses, including proliferation, differentiation, and apoptosis. The effects of this compound on the different branches of the MAPK pathway—ERK1/2, JNK, and p38—can vary depending on the cell type and concentration of this compound used.

In human gastric cancer cells, this compound treatment decreased the expression of phosphorylated ERK1/2, JNK, and p38 MAPK in a dose-dependent manner, while the total protein levels remained unchanged. spandidos-publications.com This suggests that this compound inhibits the activation of these kinases in this specific cell type. Similarly, in osteosarcoma cell lines (MG63, 143B, and HOS), this compound treatment led to the inactivation (downregulation of phosphorylation) of ERK1/2 and p38 pathways at concentrations starting at 100 µM. nih.gov However, at a higher concentration (250 µM), this compound induced apoptosis, which was associated with the activation (increased phosphorylation) of the JNK pathway. nih.gov

Conversely, in human renal carcinoma cells, this compound treatment resulted in a decrease in phosphorylated ERK1/2, while phosphorylated p38 and JNK were substantially increased in a dose-dependent manner. nih.gov Pre-treatment with inhibitors for p38 and JNK effectively protected against this compound-induced apoptosis, indicating that the activation of these pathways contributes to cell death in this context. nih.gov

These findings highlight the complex and context-dependent effects of this compound on the MAPK pathways. The specific outcome appears to be influenced by the cell type and the concentration of this compound applied.

Here is a summary of this compound's effects on MAPK pathways in different cell types:

Cell TypeThis compound ConcentrationEffect on p-ERK1/2Effect on p-JNKEffect on p-p38Observed OutcomeSource
Human gastric cancer cellsVariousDecreasedDecreasedDecreasedReduced proliferation, apoptosis spandidos-publications.com
Osteosarcoma cells (MG63, 143B, HOS)100 µMInactivatedUnchangedInactivatedInhibition of proliferation nih.gov
Osteosarcoma cells (MG63, 143B, HOS)250 µMUnchangedActivatedUnchangedApoptosis nih.gov
Human renal carcinoma cellsVariousDecreasedIncreasedIncreasedApoptosis nih.gov

AMPK Pathway Activation

This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis. Activation of AMPK can influence various cellular processes, including metabolism, growth, and survival.

In HepG2 cells, this compound activated AMPK, and this activation was involved in the this compound-induced reduction of neutral lipid content. mdpi.com This effect was prevented by pharmacological inhibitors of AMPK. mdpi.com this compound-induced AMPK activation in HepG2 cells appears to occur through calcium and CAMKK2 activation. researchgate.net

Studies in prostate cancer cells (LNCaP and PC3) have also demonstrated that this compound activates AMPK, and this activation is dependent on the presence of LKB1 kinase and the TRPV1 receptor. semanticscholar.org this compound treatment stimulated LKB1 phosphorylation, leading to AMPK activation in LKB1-expressing cells. semanticscholar.org Silencing of LKB1 in these cells increased this compound-promoted cell death, suggesting a role for LKB1-dependent AMPK activation in mediating this compound's effects. semanticscholar.org

Furthermore, activation of TRPV1 by this compound has been shown to induce autophagy through the AMPK signaling pathway in vascular smooth muscle cells. researchgate.net this compound significantly increased phosphorylated AMPK expression in wild-type cells, an effect that was reversed by a TRPV1 inhibitor. researchgate.net

In hepatocellular carcinoma (HCC) cells, this compound alone induced AMPK activation, and knocking down AMPK prevented this compound-induced cell death. oncotarget.com The combination of this compound and sorafenib (B1663141), a kinase inhibitor, led to a stronger induction of AMPK signaling. oncotarget.com These findings suggest that this compound's antiproliferative effect in HCC cells is mediated, at least in part, through AMPK activation. oncotarget.com

PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial signaling cascade involved in cell survival, growth, proliferation, and metabolism. Research indicates that this compound can modulate this pathway, although the specific effects can vary.

In HepG2 cells, this compound inhibited the AKT/mTOR pathway, which are major regulators of hepatic lipogenesis. mdpi.com this compound induced a reduction in phosphorylated AKT and its downstream targets mTOR and S6. mdpi.com This inhibition of the AKT/mTOR pathway by this compound may contribute to its anti-lipogenic effects. mdpi.com

This compound has also been shown to inhibit the PI3K/Akt/mTOR pathway in human nasopharyngeal carcinoma cells, leading to the induction of autophagy and apoptosis. nih.gov this compound treatment inhibited the phosphorylation of PI3K, Akt, and mTOR in these cells. nih.gov This suggests that this compound can regulate autophagy and apoptosis by inhibiting the Akt/mTOR signaling pathway. nih.gov

In hepatocellular carcinoma cells, while sorafenib treatment can induce activation of Akt as a potential resistance mechanism, this compound inhibits Akt, providing a possible pathway by which this compound sensitizes cells to sorafenib. oncotarget.com The combination of this compound and sorafenib also inhibits the Akt/mTOR pathway. oncotarget.com

However, some studies suggest that this compound can activate the PI3K-Akt pathway. For instance, in the context of doxorubicin-induced acute myocardial injury, this compound pretreatment inhibited apoptosis by modulating the PI3K-Akt signaling pathway, specifically by activating it and regulating downstream proteins like BCL2 and BAX. researchgate.net This indicates that the effect of this compound on the PI3K/Akt pathway can be context-dependent and may contribute to either pro-apoptotic or anti-apoptotic effects depending on the cellular environment and stimuli.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in cell proliferation, survival, and immune responses. Constitutive activation of STAT3 is frequently observed in various cancers. This compound has been identified as an inhibitor of STAT3 activation.

This compound has been shown to inhibit constitutive activation of STAT3 in multiple myeloma cells in a dose- and time-dependent manner. aacrjournals.orgascopubs.org It also inhibited interleukin-6–induced STAT3 activation. aacrjournals.org This inhibition by this compound was associated with the downregulation of STAT3-regulated gene products involved in proliferation and survival, such as cyclin D1, Bcl-2, Bcl-xL, and survivin. aacrjournals.orgascopubs.org

In primary effusion lymphoma (PEL) cells, where STAT3 is constitutively activated and essential for survival, this compound treatment induced apoptotic cell death correlated with the inhibition of STAT3. oncotarget.com this compound-mediated STAT3 de-phosphorylation led to reduced Mcl-1 expression, contributing to cell death. oncotarget.com

Recent research indicates that this compound can directly bind to STAT3 protein and selectively promote its lysosomal degradation. nih.gov This mechanism contributes to this compound's ability to inhibit viral replication and enhance host resistance to viral infection by attenuating the negative regulation of STAT3 on the type I interferon response. nih.gov

While some evidence suggests that a relatively high concentration of this compound (50 µM) is needed to inhibit STAT3, this concentration is substantially higher than that required to stimulate TRPV1 (1–5 µM). spandidos-publications.com

Here is a summary of this compound's effects on STAT3:

Cell TypeEffect on STAT3 ActivationMechanismDownstream EffectsSource
Multiple myeloma cellsInhibitedDose- and time-dependent inhibition, inhibition of IL-6-induced activation, inhibition of JAK1 and c-SrcDownregulation of cyclin D1, Bcl-2, Bcl-xL, survivin; G1 arrest, apoptosis aacrjournals.orgascopubs.org
Primary effusion lymphoma cellsInhibitedDe-phosphorylationReduced Mcl-1 expression, apoptotic cell death oncotarget.com
Various cell typesInhibitedDirect binding and lysosomal degradationAttenuated negative regulation of type I IFN response nih.gov

Wnt/β-Catenin Pathway

The Wnt/β-Catenin signaling pathway is a highly conserved pathway involved in embryonic development and tissue homeostasis. Aberrant activation of this pathway is frequently observed in various cancers and contributes to cell proliferation, growth, and survival. This compound has been shown to modulate the Wnt/β-Catenin pathway.

Studies have demonstrated that this compound can inhibit the Wnt/β-Catenin signaling pathway in various cancer cell types. In prostate cancer stem cells, this compound suppressed the expression of Wnt-2, phosphorylated GSK3β, and β-catenin, along with the transcriptional downregulation of downstream targets like c-myc and cyclin D1. nih.gov Activation of the Wnt/β-Catenin pathway using LiCl ameliorated the inhibitory effects of this compound on prostate cancer stem cells, suggesting that the Wnt/β-Catenin pathway mediates this compound's anti-cancer effects in this context. nih.gov

In MDA-MB-231 breast cancer cells, this compound significantly inhibited the Wnt/β-catenin signaling pathway. researchgate.netspandidos-publications.com Treatment with various concentrations of this compound decreased the expression levels of Wnt and β-catenin proteins. researchgate.netspandidos-publications.com This inhibition of the Wnt/β-catenin pathway is suggested to be involved in this compound's ability to suppress breast cancer cell viability and migration. spandidos-publications.commdpi.com

Targeted inhibition of the Wnt/β-catenin pathway by this compound was first demonstrated in pancreatic cancer, where it inhibited the phosphorylation of GSK3β, an important element of the pathway, which in turn induced degradation of β-catenin protein. researchgate.net

SIRT1 Targeting and FOXO3a-mediated Pathway

SIRT1, a NAD-dependent deacetylase, and FOXO3a, a transcription factor, are involved in various cellular processes, including stress response, metabolism, and apoptosis. This compound has been shown to influence these molecules and their related pathways.

This compound can affect SIRT1 expression and activity. In bladder cancer cells, this compound decreased SIRT1 expression and concurrently increased p53 acetylation. mdpi.com SIRT1 is known to negatively regulate the expression of the tumor suppressor FOXO3a. mdpi.com FOXO3a is a key transcription factor for the upregulation of the apoptotic protein Bim. mdpi.com Consistent with this, this compound exposure enhanced the apoptotic and downstream targets of FOXO3a. mdpi.com

In HepG2 cells, this compound has been reported to downregulate the expression of sirtuin-1, a NAD-dependent deacetylase that regulates the expression of various antioxidant enzymes. researchgate.net This downregulation of SIRT1, along with the upregulation of NADPH oxidase 4, which generates superoxide, and increased expression of FOXO3a, is suggested as a mechanism underlying this compound-mediated reactive oxygen species accumulation and subsequent oxidative, apoptotic, and DNA damage. researchgate.net

In pancreatic cancer cells, this compound enhances the expression of CBP/p300 and reduces SIRT1, SIRT2, and SIRT3, promoting the acetylation of FOXO1 and increasing its nuclear localization. spandidos-publications.com

There is also evidence suggesting a link between TRPV1, SIRT1, and AMPK pathways. This compound ameliorated intermittent high glucose-mediated endothelial senescence via the TRPV1/SIRT1 pathway. physiology.org SIRT1 can regulate hepatocyte lipid metabolism through activating AMPK. physiology.org

Neurobiological Effects and Neuropharmacology

Analgesic Mechanisms

The analgesic properties of capsaicin (B1668287) are multifaceted, stemming from its intricate interactions with nociceptors and pain signaling pathways.

The initial application of this compound excites nociceptors, leading to a burning sensation. However, repeated or high-concentration applications result in a prolonged period of reduced sensitivity, a phenomenon known as desensitization. wikipedia.orgfrontiersin.org This process involves several mechanisms:

TRPV1 Refractory State: Following activation by this compound, TRPV1 receptors enter a refractory state, rendering them less responsive to subsequent stimuli. nih.govnih.gov This "defunctionalization" is characterized by reduced spontaneous activity and a diminished response to various sensory inputs. nih.gov

Calcium-Dependent Processes: this compound-induced activation of TRPV1 leads to an influx of calcium ions into the neuron. nih.govresearchgate.net This elevation in intracellular calcium triggers a cascade of events, including the activation of calcium-dependent phosphatases like calcineurin, which dephosphorylate the TRPV1 channel, contributing to its desensitization. nih.govnih.gov

Receptor Internalization and Degradation: Prolonged exposure to this compound can induce the internalization of TRPV1 receptors from the cell surface, followed by their degradation in lysosomes. nih.gov This process, which is also dependent on receptor activation and calcium influx, contributes to a longer-term reduction in nociceptor sensitivity. nih.gov

Depletion of Neuropeptides: While once thought to be a primary mechanism, the depletion of neuropeptides like substance P from nerve terminals is now considered a correlate of this compound treatment rather than a direct cause of analgesia. nih.govnih.gov

Key MechanismDescriptionSupporting Evidence
TRPV1 Refractory State Following initial activation, TRPV1 receptors become less responsive to further stimuli, a process termed "defunctionalization." nih.govStudies show that after this compound application, there is a loss of responsiveness to a wide range of sensory stimuli. nih.gov
Calcium-Dependent Desensitization This compound-induced calcium influx activates phosphatases like calcineurin, which dephosphorylate and desensitize the TRPV1 channel. nih.govnih.govInhibition of calcineurin has been shown to reduce this compound-induced desensitization. nih.gov
Receptor Internalization Prolonged agonist exposure leads to the removal of TRPV1 receptors from the cell surface and their subsequent degradation. nih.govResearch demonstrates that this compound-induced endocytosis of TRPV1 contributes to its pharmacological desensitization. nih.gov
Neuropeptide Depletion A reduction in neuropeptides such as substance P in nerve fibers that express TRPV1. nih.govWhile observed, the direct causal link between substance P depletion and analgesia is now considered less significant. nih.gov

This compound has demonstrated efficacy in managing various chronic pain syndromes, particularly those with a neuropathic component. Topical application of high-concentration this compound has been shown to provide significant pain relief in conditions such as postherpetic neuralgia (PHN) and HIV-associated neuropathy. karger.comnih.govcochrane.org

Clinical trials have shown that a single application of an 8% this compound patch can lead to meaningful and prolonged pain reduction for up to 12 weeks in patients with PHN and HIV-associated distal sensory polyneuropathy. karger.comnih.gov The efficacy of high-concentration topical this compound is attributed to its ability to "defunctionalize" the hypersensitive nociceptors that contribute to chronic pain states. nih.gov

Chronic Pain SyndromeEfficacy of High-Concentration this compoundKey Findings from Clinical Trials
Postherpetic Neuralgia (PHN) Moderate pain relief or better in a minority of patients. cochrane.orgA single 60-minute application of an 8% this compound patch significantly reduced pain for up to 3 months. nih.gov
HIV-Associated Neuropathy (HIV-AN) Very low-quality evidence of benefit. cochrane.orgA single application of an 8% this compound patch provided rapid and prolonged pain relief. karger.com
Painful Diabetic Peripheral Neuropathy (PDPN) Very low-quality evidence of benefit. cochrane.orgStudies have shown that this compound can be effective in treating painful diabetic neuropathy. jpccr.eu

The analgesic effects of this compound are not limited to its peripheral actions. When administered into specific brain regions, such as the periaqueductal gray (PAG), this compound can activate descending pain inhibitory pathways. nih.govnih.gov

Microinjection of this compound into the ventrolateral PAG (vlPAG) produces antinociception. nih.gov This effect is mediated by the activation of TRPV1 channels on glutamatergic nerve terminals, leading to the release of glutamate (B1630785). nih.govnih.gov This, in turn, activates postsynaptic metabotropic glutamate receptors, resulting in the production of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govnih.gov 2-AG then acts as a retrograde messenger, suppressing GABAergic inhibition and ultimately leading to the activation of descending pain inhibitory pathways. nih.govnih.gov

This compound's analgesic effects can be influenced by its interaction with other pain-modulating systems, notably the opioid system. Evidence suggests a physical and physiological interaction between TRPV1 and mu-opioid receptors (MORs). pnas.org

Co-expression and Functional Interaction: TRPV1 and MORs are co-expressed in neurons within the descending antinociceptive pathway, including the PAG. nih.gov Co-administration of this compound and a MOR agonist into the vlPAG at sub-analgesic doses produces a synergistic antinociceptive effect. nih.gov

Modulation of Opioid Receptor Signaling: Activation of TRPV1 can modulate MOR signaling. Specifically, TRPV1 activation can block opioid-dependent phosphorylation and internalization of MORs, while leaving G protein signaling, which is responsible for analgesia, intact. pnas.org This interaction suggests a potential for improving the therapeutic profile of opioids by mitigating some of their adverse effects. pnas.org

Inhibition of Sensitized TRPV1: Morphine can inhibit this compound responses when the cAMP pathway is activated, suggesting that opioids may exert anti-inflammatory effects by preventing the sensitization of TRPV1 receptors. nih.gov

Effects in Neurodegenerative Diseases

Emerging research suggests that this compound may have neuroprotective effects, with potential implications for neurodegenerative disorders like Alzheimer's disease.

Studies in cellular and animal models of Alzheimer's disease have indicated that this compound can positively influence several key pathological hallmarks of the disease.

Amyloid Fibril Reduction: The effect of this compound on amyloid-beta (Aβ) deposition, a primary feature of Alzheimer's, is still under investigation, with some studies showing conflicting results. mdpi.com However, some research suggests that this compound intake can reduce brain Aβ burden. nih.govnih.govresearchgate.net In some animal models, this compound has been shown to shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway, thereby reducing the generation of Aβ. nih.govresearchgate.netsemanticscholar.org

Synaptic Damage Amelioration: this compound has been shown to attenuate synaptic dysfunction and improve synaptic density in Alzheimer's models. mdpi.comkcl.ac.uknih.gov It can mitigate stress-induced suppression of long-term potentiation (LTP), a key cellular mechanism for learning and memory, and enhance the levels of memory-associated proteins. nih.govscite.ai

Tau Hyperphosphorylation: Several studies have demonstrated that this compound can reduce the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease. mdpi.comnih.govresearchgate.net It has been shown to decrease tau phosphorylation at specific sites in the hippocampus and prevent stress-induced tau hyperphosphorylation by preserving the activity of protein phosphatase 2A. nih.govscite.ainih.gov

Pathological Feature of ADEffect of this compound in Preclinical ModelsKey Research Findings
Amyloid-beta (Aβ) Plaques Conflicting results, with some studies showing a reduction in Aβ burden. mdpi.comnih.govThis compound may shift APP processing towards the non-amyloidogenic pathway. nih.govresearchgate.netsemanticscholar.org
Synaptic Dysfunction Attenuates synaptic damage and improves synaptic function. mdpi.comkcl.ac.uknih.govThis compound has been shown to rescue Aβ-induced synapse loss and improve LTP. nih.govresearchgate.net
Tau Hyperphosphorylation Reduces abnormal tau accumulation and phosphorylation. mdpi.comnih.govresearchgate.netThis compound can prevent tau hyperphosphorylation by maintaining the activity of protein phosphatase 2A. nih.govscite.ai

Parkinson's Disease Models: Neuroinflammation and Oxidative Stress Reduction, Dopaminergic Neuron Protection

In experimental models of Parkinson's disease, this compound has demonstrated significant neuroprotective capabilities by mitigating neuroinflammation and oxidative stress, which are key pathological features of the disease. The activation of the transient receptor potential vanilloid subtype 1 (TRPV1) by this compound has been shown to protect nigrostriatal dopaminergic (DA) neurons. nih.govelsevierpure.com This neuroprotection is associated with a reduction in the expression of proinflammatory cytokines such as tumor necrosis factor-α and interleukin-1β. nih.gov Furthermore, this compound treatment leads to a decrease in reactive oxygen species and reactive nitrogen species that are produced by activated microglia and reactive astrocytes. nih.gov

Studies using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease have shown that this compound administration can rescue nigrostriatal DA neurons, enhance striatal dopamine functions, and lead to improved behavioral recovery. nih.govelsevierpure.com The protective effects of this compound are linked to the inhibition of glial activation-mediated oxidative stress and neuroinflammation. nih.govelsevierpure.com Research in rotenone-induced Parkinson's disease models in mice further supports these findings, showing that this compound treatment ameliorates neuronal degeneration, improves motor function, and reduces oxidative stress by decreasing lipid peroxidation and nitric oxide levels while preventing the depletion of reduced glutathione (B108866) in the brain. wseas.comresearchgate.netijhalal.org These beneficial effects on dopaminergic neurons are reversed by TRPV1 antagonists, indicating the critical role of this receptor in this compound's neuroprotective actions. nih.govresearchgate.net

Table 1: Effects of this compound in Parkinson's Disease Models
ModelKey FindingsMechanism of Action
MPTP Mouse ModelRescued nigrostriatal DA neurons, enhanced striatal DA functions, improved behavioral recovery. nih.govelsevierpure.comInhibition of glial activation-mediated oxidative stress and neuroinflammation. nih.govelsevierpure.com
Rotenone-Induced PD in MiceAmeliorated neuronal degeneration, improved motor function, reduced oxidative stress. wseas.comresearchgate.netijhalal.orgDecreased lipid peroxidation and nitric oxide, prevented depletion of reduced glutathione. wseas.comresearchgate.netijhalal.org

Neuroprotection Against Oxidative Damage

This compound has been shown to exert a neuroprotective role against oxidative damage in various neurological contexts. proquest.comnih.gov The compound's antioxidant properties are demonstrated by its ability to counteract several markers of oxidative stress. ijhalal.org In models of global cerebral ischemia and reperfusion, this compound administration significantly inhibits the increase in lipid peroxidation and nitric oxide, and prevents the depletion of the endogenous antioxidant, reduced glutathione. ekb.eg

The mechanisms underlying this compound's neuroprotection against oxidative damage involve the modulation of various cellular pathways. By activating TRPV1 channels, this compound can influence intracellular calcium levels, which in turn can trigger a cascade of events leading to the upregulation of antioxidant defense mechanisms. Research has indicated that this compound's ability to protect against neuronal damage is linked to a decreased level of oxidative stress. wseas.comresearchgate.net This protective effect has been observed in different experimental models, including those for Parkinson's disease and cerebral ischemia. proquest.comnih.govijhalal.org

Impact on Neurological Disorders

Stroke Models: Infarction Area Reduction and Neurological Outcome Improvement

In animal models of stroke, this compound has been found to reduce the area of infarction and improve neurological outcomes. nih.govdoaj.orgresearchgate.netnih.gov Pretreatment with this compound in a rat model of carotid artery occlusion followed by global hypoxia resulted in a reduced infarct size. nih.gov It is suggested that this compound treatment may lead to better oxygenation of brain tissue by improving the myogenic autoregulation of cerebral blood flow. nih.gov

Direct injection of this compound into the peri-infarct area in a middle cerebral artery occlusion/reperfusion model in rats also led to a reduced infarct volume and improved neurological behavioral scoring and motor coordination. nih.gov The therapeutic window for this protective effect was observed to be within one hour after reperfusion, a period when excitotoxicity is a major contributor to cell death. nih.gov This suggests that this compound may alleviate neuronal ischemic injury by inhibiting excitotoxicity. nih.gov

Table 2: this compound's Effect on Infarct Volume in a Rat MCAO/Reperfusion Model
Treatment Time Post-ReperfusionInfarct Volume (% of hemisphere)p-value vs. Vehicle
0.5 h + Vehicle31.84 ± 1.43-
0.5 h + this compound19.42 ± 1.21<0.001
1 h + Vehicle33.06 ± 3.16-
1 h + this compound19.40 ± 2.65<0.01

Epilepsy: Pro- and Anti-Epileptic Effects

The role of this compound in epilepsy is complex, with studies reporting both pro- and anti-epileptic effects. nih.govdoaj.orgresearchgate.net These contradictory outcomes may be due to this compound's influence on multiple molecular targets, not limited to TRPV1 channels. nih.govdoaj.orgresearchgate.net

The anti-epileptic effects of this compound are thought to be mediated by its inhibition of voltage-gated sodium channels, a mechanism shared by many anti-epileptic drugs. nih.govnih.gov By blocking these channels, this compound can reduce neuronal excitability and inhibit epileptiform events. nih.gov In patch-clamp studies of prefrontal cortical pyramidal neurons, this compound was shown to abolish both short interictal-like events and long ictal events induced by different proepileptic solutions. nih.gov In a model of status epilepticus, this compound decreased the severity of seizures and neuronal injury. nih.govproquest.com

Conversely, the pro-epileptic effects of this compound are linked to the opening of calcium-permeable TRPV1 channels in neurons, particularly in the hippocampus. researchgate.net The resulting calcium influx can cause membrane depolarization and enhance glutamate release, potentially triggering seizures. researchgate.net

Migraine and Cluster Headaches

This compound has been investigated as a treatment for pain relief in migraine and cluster headaches. nih.govdoaj.orgnih.gov Clinical data have shown that intranasal administration of this compound can be an effective treatment for the pain associated with these conditions. practicalneurology.com In a case series of patients with various severe headaches, including migraine and cluster headache, intranasal this compound provided complete pain relief in over 72% of participants. practicalneurology.com

For cluster headaches, the application of this compound cream inside the nostrils has been reported to decrease headache intensity. drlisawatson.com The mechanism is thought to involve the desensitization of the trigemino-vascular system through a calcium-mediated process following the local release of substance P. neurology.org

Dysphagia in Stroke Complications

Human studies have indicated that this compound may be beneficial in treating dysphagia, a common and serious complication following a stroke. nih.govdoaj.orgnih.gov Regular use of natural this compound has been shown to promote the recovery of swallowing function in stroke patients with dysphagia. nih.gov In a randomized controlled trial, an intervention group receiving thermal tactile stimulation with this compound supplementation showed significantly greater improvement in swallowing function compared to a placebo group. nih.gov

Oropharyngeal sensory stimulation using this compound has been found to improve dysphagia and dietary levels in acute stroke patients. koreascience.kr The combination of this compound with ice stimulation has also been shown to be beneficial for the recovery of swallowing function. researchgate.net Furthermore, inhalation therapy with nebulized this compound has been explored as a way to facilitate coughing and clearing of secretions, thereby minimizing aspiration risk in patients with post-stroke dysphagia. zhreha.chfhnw.ch

Excitatory and Neuroinhibitory Actions on Afferent Neurons

This compound exerts a dual effect on a specific subpopulation of primary afferent sensory neurons, particularly C-fibers and some Aδ fibers. jneurosci.orgoup.comoup.com This action begins with a pronounced excitation, which is then followed by a period of reduced sensitivity or neuroinhibition, a state commonly referred to as desensitization. nih.govnih.govfrontiersin.org

The initial excitatory phase is characterized by the activation of nociceptors, the sensory neurons responsible for detecting painful stimuli. nih.gov This activation is mediated through this compound's binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, an ion channel found on the membrane of these neurons. nih.govyoutube.com The binding of this compound to the TRPV1 receptor opens this non-selective cation channel, permitting an influx of positively charged ions, primarily calcium (Ca²⁺) and sodium (Na⁺), down their concentration gradients. nih.govnih.govnih.gov

This influx of cations leads to the depolarization of the neuron's membrane. nih.gov If the depolarization reaches a sufficient threshold, it triggers the generation of action potentials, which are the electrical signals that propagate along the nerve fiber to the central nervous system, resulting in the sensation of pungent, burning pain. frontiersin.orgnih.gov

A key consequence of this neuronal activation is the release of neuropeptides from both the central and peripheral terminals of the afferent neurons. nih.govwikipedia.org These neuropeptides include Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.govunito.it The release of these substances from peripheral terminals contributes to a phenomenon known as neurogenic inflammation. wikipedia.orgmdpi.com

Following the initial excitation, prolonged or repeated exposure to this compound leads to a state of neuroinhibition or desensitization, where the neurons become less responsive to this compound and other noxious stimuli. nih.govnih.govfrontiersin.org This desensitization process is multifaceted and occurs through distinct mechanisms.

Acute desensitization, also known as tachyphylaxis, is a rapid and reversible loss of sensitivity. nih.govfrontiersin.org This process is heavily dependent on the influx of calcium that occurs during the initial excitation. jneurosci.orgnih.gov The elevated intracellular Ca²⁺ levels activate calcium-dependent enzymes, such as the phosphatase calcineurin, which dephosphorylates the TRPV1 receptor, rendering it less responsive to stimulation. nih.govnih.gov

A more profound and long-lasting desensitization occurs with exposure to higher concentrations of this compound. nih.govnih.gov This state is characterized by a loss of responsiveness to a wide range of stimuli, not limited to this compound. nih.govfrontiersin.org The mechanisms underlying this prolonged neuroinhibitory state are thought to include the depletion of neuropeptides like Substance P from the sensory nerve terminals and a reversible "defunctionalisation" or degeneration of the nerve endings. mdpi.comwikipedia.orgservice.gov.uk This effectively renders the skin insensitive to pain by preventing the reaccumulation of Substance P and other pain mediators in the peripheral sensory neurons. service.gov.uk

Table 1: Key Molecular Events in this compound-Induced Excitation of Afferent Neurons

Phase Key Event Receptor/Channel Involved Primary Ions Key Molecules Released Immediate Physiological Effect
Initiation Binding of this compound TRPV1 - - Channel activation
Depolarization Cation Influx TRPV1 Ca²⁺, Na⁺ - Generation of action potentials
Neurotransmitter Release Exocytosis from nerve terminals - - Substance P, CGRP Sensation of pain, Neurogenic inflammation

Table 2: Mechanisms of this compound-Induced Neuroinhibition (Desensitization)

Type of Desensitization Primary Mechanism Key Molecular Players Consequence for Neuron Duration
Acute (Tachyphylaxis) Receptor Dephosphorylation Ca²⁺, Calcineurin Reduced TRPV1 channel activity Rapid onset, Reversible
Pronounced/Long-lasting Neuropeptide Depletion & Terminal Defunctionalisation Substance P Loss of responsiveness to multiple stimuli Long-lasting

Preclinical and Translational Research Modalities

In Vitro Research Models

In vitro research utilizing various cell culture systems has been instrumental in elucidating the molecular mechanisms underlying the diverse biological effects of capsaicin (B1668287). These models allow for controlled investigations into the direct cellular and molecular targets of the compound.

A primary focus of in vitro studies has been the investigation of this compound's anticancer properties. Research has demonstrated that this compound can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis in a wide array of cancer cell lines. basicmedicalkey.com For instance, in pancreatic cancer cells (AsPC-1 and BxPC-3), this compound treatment leads to a dose-dependent inhibition of cell viability and induction of apoptosis. nih.gov This is associated with the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and modulation of apoptosis-related proteins such as Bax and Bcl-2. nih.gov Similarly, in osteosarcoma cell lines (MG63, 143B, and HOS), this compound has been shown to decrease cell viability in a dose-dependent manner, with apoptosis being induced at higher concentrations. nih.gov

The mechanisms of this compound-induced cell death are multifaceted. In human KB cancer cells, this compound has been found to induce cell cycle arrest at the G2/M phase and promote apoptosis through mitochondrial membrane permeabilization and the activation of caspases 9 and 3. researchgate.net In oral squamous carcinoma cell lines (HSC-3 and SAS), this compound was found to enhance autophagy and decrease ribophorin II protein levels, sensitizing the cancer cells to conventional anticancer agents. frontiersin.org The activation of the tumor necrosis factor-alpha (TNFα) and nuclear factor kappa B (NFκB) signaling pathways has also been implicated in this compound's ability to promote apoptosis and inhibit cell migration in oral cancer cells. nih.gov

Beyond cancer, cell culture models have been used to study the anti-inflammatory effects of this compound. In a HaCaT cell model for basal keratinocytes, this compound was shown to attenuate the effects of inflammatory cytokines. For example, a pre-treatment with this compound reduced the TNFα-induced gene expression of the tight junction protein claudin 1 and decreased the release of the pro-inflammatory cytokine IL-8. nih.gov

The following table summarizes the effects of this compound in various cancer cell lines as reported in the literature.

Cell LineCancer TypeKey Mechanistic Findings
AsPC-1, BxPC-3Pancreatic CancerInduction of apoptosis via ROS generation and mitochondrial death pathway. nih.gov
MG63, 143B, HOSOsteosarcomaDose-dependent decrease in cell viability and induction of apoptosis. nih.gov
KB cellsOral CancerCell cycle arrest at G2/M phase and apoptosis through mitochondrial pathway. researchgate.net
HSC-3, SASOral Squamous CarcinomaEnhanced autophagy and downregulation of ribophorin II. frontiersin.org
ORL-48Oral Squamous CancerInduction of apoptosis through the intrinsic mitochondrial pathway. researchgate.net
AGS cellsGastric Cancerp53-dependent apoptosis. nih.gov
MCF-7, BT-20Breast CancerCaspase-3 independent apoptosis and decreased HER-2 and EGFR protein levels. basicmedicalkey.com

This compound's well-defined interaction with the transient receptor potential vanilloid 1 (TRPV1) channel makes it a valuable tool in drug screening and compound efficacy assessment. High-throughput screening (HTS) assays have been developed to identify novel modulators of cellular pathways in which this compound and its targets are involved.

One notable example is the development of a novel HTS assay based on the progesterone receptor chaperone complex. This assay was designed to identify small-molecule inhibitors of Hsp90 and its co-chaperones, which are crucial for cancer cell survival. Through the screening of a clinical collection drug library, this compound was identified as an inhibitor of the Hsp90 machine. nih.gov Further investigation revealed that this compound selectively kills cancer cells and destabilizes several Hsp90 client proteins, providing a potential explanation for its pleiotropic anticancer effects. nih.gov

In addition to its use in screening for new drug candidates, this compound is also employed to assess the efficacy of compounds targeting pain and inflammation. The ability of a test compound to modulate this compound-induced responses in cell-based assays, such as calcium influx or the release of inflammatory mediators in cultured sensory neurons, can provide a measure of its potential analgesic or anti-inflammatory activity.

The evaluation of this compound-loaded nanoformulations for their efficacy and reduced cytotoxicity is another area of research. For instance, the encapsulation of this compound in core-shell nanocapsules has been shown to reduce the cytotoxic response of buccal cells (TR146) to high concentrations of the compound. plos.org Such studies are crucial for developing formulations with improved therapeutic profiles.

Assay TypePurposeKey Findings
High-Throughput Screening (HTS)Identification of Hsp90 inhibitorsThis compound identified as an inhibitor of the Hsp90 machine. nih.gov
Cell Viability Assays (e.g., MTS)Assessment of cytotoxicity of nanoformulationsEncapsulation of this compound reduces its cytotoxicity in buccal cells. plos.org
In Vitro Release StudiesEvaluation of drug delivery systemsNanoformulations provide slow and monotonic release of this compound. plos.org

In Vivo Animal Models

Animal models are indispensable for investigating the complex physiological processes of nociception and pain, and for evaluating the analgesic potential of compounds like this compound.

The This compound-induced hyperalgesia model is a widely used tool to study the mechanisms of pain. The injection of this compound into the paw of a rodent induces a state of heightened sensitivity to thermal and mechanical stimuli, mimicking the hyperalgesia observed in various pathological pain states. This model is crucial for understanding the role of TRPV1 receptors in peripheral sensitization and for testing the efficacy of novel analgesics.

The formalin test is another common model of nociceptive pain. It involves the subcutaneous injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is characterized by acute nociceptive pain, while the late phase is associated with inflammatory pain. The test is used to evaluate the antinociceptive effects of compounds that may act on different pain pathways. Studies have shown that non-peptide NK-1 receptor antagonists can produce antinociception in both phases of the formalin test. nih.gov The this compound test, which measures the response to this compound injection, is also utilized and is considered a valuable method for evaluating neurokinin antagonists. nih.gov

The carrageenan-induced inflammation model is frequently employed to study inflammatory pain. The injection of carrageenan, a seaweed extract, into the paw induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia. This model is useful for assessing the anti-inflammatory and analgesic properties of test compounds. For example, this compound-loaded transfersomes have been shown to have a higher inhibition rate of paw edema in this model compared to a reference gel. researchgate.net

Beyond its application in pain research, the carrageenan-induced inflammation model is also a cornerstone for studying the anti-inflammatory effects of this compound. In rats treated neonatally with this compound, which leads to a deficit of unmyelinated primary sensory neurons, carrageenan injection resulted in a larger and more prolonged paw edema. nih.gov This suggests a complex role of these sensory neurons in modulating the inflammatory response.

Another relevant model is carrageenan-induced pleurisy in rats. Injection of carrageenan into the pleural cavity leads to an inflammatory response with the accumulation of exudate. Pre-treatment of rats with this compound has been shown to block the increase in both exudate volume and substance P levels, indicating that this compound's anti-inflammatory effects may be mediated, in part, by inhibiting the production of this pro-inflammatory neuropeptide. nih.gov

Research in a rat model of experimental autoimmune neuritis demonstrated that oral this compound treatment led to a decrease in pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-4 in the sciatic nerves. researchgate.net Furthermore, in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, this compound has been shown to exhibit an anti-inflammatory response by modulating the expression and activity of proinflammatory mediators. researchgate.net

The following table summarizes the effects of this compound in various in vivo models of inflammation.

ModelAnimalKey Findings
Carrageenan-induced paw edemaRatNeonatal this compound treatment leads to larger and more prolonged edema. nih.gov
Carrageenan-induced paw edemaRatThis compound-loaded transfersomes show significant inhibition of paw edema. researchgate.net
Carrageenan-induced pleurisyRatThis compound pre-treatment blocks the increase in exudate volume and substance P levels. nih.gov
Experimental autoimmune neuritisRatOral this compound decreases pro-inflammatory cytokines and increases anti-inflammatory cytokines. researchgate.net

The potential neuroprotective effects of this compound have been investigated in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

In animal models of Alzheimer's disease (AD) , this compound has shown promise in mitigating some of the key pathological features and cognitive deficits. A systematic review of studies using rodent and cell culture models revealed that this compound attenuated tau deposition, apoptosis, and synaptic dysfunction. kcl.ac.uknih.gov Eight of the reviewed studies demonstrated improved spatial and working memory, learning, and emotional behaviors in rodents following this compound treatment. kcl.ac.uknih.gov Furthermore, dietary this compound has been shown to improve memory in a mouse model of AD. mdpi.com One proposed mechanism is that this compound induces autophagy in microglial cells, thereby increasing their phagocytic capacity for beta-amyloid. mdpi.com

In animal models of Parkinson's disease (PD) , this compound has demonstrated neuroprotective effects on dopaminergic neurons. In the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of PD, activation of TRPV1 by this compound rescued nigrostriatal dopamine neurons, enhanced striatal dopamine functions, and improved behavioral recovery. nih.govelsevierpure.com This neuroprotection was associated with a reduction in the expression of proinflammatory cytokines and reactive oxygen species from activated microglia and astrocytes. nih.govelsevierpure.com In a rotenone-induced mouse model of PD, treatment with this compound significantly ameliorated the neuronal degeneration and improved motor function by decreasing oxidative stress. wseas.com Studies using a Drosophila model of PD have also shown that this compound can delay the loss of climbing ability, a measure of locomotor function. scialert.net

The neuroprotective mechanisms of this compound in these models are thought to involve the activation of TRPV1 channels, leading to the release of neurotrophic factors from astrocytes and the inhibition of neuroinflammation. nih.gov

Disease ModelAnimal ModelKey Findings
Alzheimer's DiseaseMouseDietary this compound improves memory and induces autophagy in microglial cells. mdpi.com
Alzheimer's DiseaseRodentThis compound attenuates tau deposition, apoptosis, and synaptic dysfunction, and improves cognitive and behavioral outcomes. kcl.ac.uknih.gov
Parkinson's Disease (MPTP model)MouseThis compound protects dopaminergic neurons by inhibiting glial activation and oxidative stress. nih.govelsevierpure.com
Parkinson's Disease (Rotenone model)MouseThis compound ameliorates neuronal degeneration and improves motor function by reducing oxidative stress. wseas.com
Parkinson's DiseaseDrosophilaThis compound delays the loss of climbing ability. scialert.net

Models for Cancer Research (Xenograft Models)

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the in vivo efficacy of potential therapeutic agents like this compound. These models allow for the study of tumor growth and the effects of treatment in a living organism, providing valuable data that bridges the gap between in vitro cell culture experiments and human clinical trials.

In this compound research, xenograft models have been instrumental in demonstrating its anti-tumor properties across various cancer types. For instance, studies have shown that this compound can effectively inhibit the growth of human osteosarcoma xenograft tumors. researchgate.net In these models, mice bearing tumors derived from human osteosarcoma cell lines (HOS cells) and treated with this compound exhibited significantly smaller tumors compared to the control group that received a vehicle solution. researchgate.net The tumor weight was also significantly decreased in the this compound-treated group. researchgate.net

Similarly, the potent in vivo antitumor activities of this compound have been observed in models of human colon cancer. nih.govtmu.edu.tw When immunodeficient mice with colo 205 tumor xenografts were treated with this compound, a significant inhibition of tumor growth was observed. nih.govtmu.edu.tw Research has also indicated that this compound can suppress the development of pre-neoplastic breast lesions and reduce the size of breast cancer tumors growing orthotopically in immunodeficient mice. scilit.com Furthermore, this compound has been shown to inhibit tumor growth in xenograft models of small cell lung cancer and has demonstrated the ability to counteract the effects of carcinogens in animal models of breast cancer development. foodforbreastcancer.commdpi.com

The findings from these xenograft studies are often supported by analyses of tumor tissues, which can reveal the molecular mechanisms behind this compound's effects. For example, lower expression of proliferation markers like PCNA and Ki67 has been observed in tumor specimens from this compound-treated mice, indicating a reduction in cancer cell proliferation. researchgate.net

Interactive Data Table: Efficacy of this compound in Xenograft Models

Cancer TypeCell LineKey Findings
OsteosarcomaHOSSignificantly smaller tumor volumes and lower tumor weight in this compound-treated mice. researchgate.net
Colon Cancercolo 205Effective inhibition of tumor growth. nih.govtmu.edu.tw
Breast CancerMDA-MB23150% reduction in tumor size; inhibition of pre-neoplastic lesion development. scilit.com
Small Cell Lung CancerDMS 53Significant decrease in tumor growth rate. mdpi.com

Metabolic Disorder Models (e.g., Obesity, Type 2 Diabetes)

Animal models are crucial for investigating the effects of this compound on metabolic disorders such as obesity and type 2 diabetes. These models, often involving rodents fed a high-fat diet (HFD) to induce obesity and insulin (B600854) resistance, allow researchers to study the complex physiological and metabolic changes that occur and how this compound can modulate these processes.

Research has consistently shown that dietary this compound can improve glucose homeostasis and reduce body weight gain in animal models of metabolic disorders. mdpi.comnih.gov In obese diabetic mice, both low and high doses of dietary this compound have been effective in reducing the rise in fasting blood glucose and insulin levels. webofproceedings.org This improvement in glucose and insulin tolerance is thought to be linked to the stimulation of glucagon-like peptide-1 (GLP-1) secretion. webofproceedings.orgmdpi.com GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion. nih.gov

Furthermore, studies using high-fat diet-fed mice have demonstrated that this compound treatment can lower obesity, fasting glucose, insulin, and leptin levels. mdpi.comnih.gov It also reduces inflammatory markers and triglycerides in the adipose tissue and liver. mdpi.comnih.gov The mechanisms behind these effects are believed to involve the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a role in the development of obesity and insulin resistance. mdpi.com

In diabetic rats, this compound has been shown to reduce body weight gain and visceral fat accumulation. caldic.com It also improves glucose tolerance by potentiating both the first and second phases of insulin secretion. caldic.com These effects are associated with an increase in β-cell mass through increased proliferation and decreased apoptosis of these insulin-producing cells. caldic.com Moreover, this compound enhances the expression of genes involved in fatty acid oxidation and glucose transport, such as CPT-1 and GLUT4, in the liver and adipose tissue. mdpi.com

Interactive Data Table: Effects of this compound in Metabolic Disorder Models

ModelKey Metabolic Parameters MeasuredObserved Effects of this compound
High-Fat Diet (HFD) MiceBody weight, fasting glucose, insulin, lipid metabolism markers (HMG-CoA reductase, CPT-1, FAT/CD36, GLUT4)Reduced body weight gain, improved glucose homeostasis, enhanced lipid metabolism. mdpi.com
Obese Diabetic (ob/ob) MiceFasting blood glucose, insulin levels, GLP-1 secretionReduced fasting blood glucose and insulin, stimulated GLP-1 secretion. webofproceedings.org
Pancreatectomized Diabetic RatsBody weight, visceral fat, glucose tolerance, insulin secretion, β-cell massReduced body weight and visceral fat, improved glucose tolerance, increased insulin secretion and β-cell mass. caldic.com
Zucker Diabetic Fatty RatsGlucose-induced insulin secretion, glucose metabolismPrevented increased glucose-induced insulin secretion, improved glucose metabolism. mdpi.com

Advanced Methodologies in this compound Research

Mass Spectrometry for Metabolite Profiling

Mass spectrometry (MS) has become an indispensable tool in this compound research, particularly for metabolite profiling, a field also known as metabolomics. nih.govresearchgate.net This powerful analytical technique allows for the detection, identification, and quantification of this compound and its metabolites in complex biological samples such as plasma, tissues, and urine. nih.govresearchgate.netsemanticscholar.org By providing a snapshot of the metabolic state of an organism or cell, MS-based metabolomics helps to elucidate the mechanisms underlying this compound's physiological effects. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a commonly used platform in these studies. nih.gov It combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry, making it ideal for analyzing non-volatile and polar metabolites. nih.gov Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-qTOF-MS) offers high resolution and accuracy, enabling the identification of a wide range of metabolites. nih.govdovepress.com

Metabolomics studies have revealed that this compound can significantly alter metabolic profiles. For example, in mice, this compound supplementation has been shown to change the plasma and skin metabolomes. nih.govdovepress.com These studies have identified numerous differential metabolites and perturbed metabolic pathways, including those related to pyruvate metabolism, ABC transporters, and sphingolipid metabolism. nih.govdovepress.com Such findings suggest that this compound may influence energy metabolism and other physiological processes. nih.gov

Furthermore, MS-based approaches are used to investigate how this compound affects various metabolic pathways, such as lipid metabolism, energy metabolism, and antioxidant stress. nih.govresearchgate.net For instance, by analyzing changes in metabolites, researchers can gain insights into how this compound may regulate oxidative stress. frontiersin.org The application of spatial metabolomics has also provided a deeper understanding of how dietary this compound can influence the metabolite profile of specific tissues, such as interscapular adipose tissue. nih.gov

Gene Expression Studies (RT-qPCR, Western Blot)

Gene expression studies are fundamental to understanding the molecular mechanisms through which this compound exerts its biological effects. Two of the most widely used techniques in this area are reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and Western blotting.

RT-qPCR is used to quantify the expression of specific genes at the messenger RNA (mRNA) level. This technique allows researchers to determine whether this compound treatment upregulates or downregulates the transcription of genes involved in various cellular processes. For example, in studies on metabolic disorders, RT-qPCR has been used to show that this compound can increase the mRNA expression of adiponectin and PPARα/PGC-1α in adipose tissue and liver, respectively. mdpi.comnih.gov

Western blotting, on the other hand, is used to detect and quantify the expression of specific proteins. This technique provides information about the protein levels within a cell or tissue, complementing the mRNA data from RT-qPCR. In cancer research, Western blotting has been instrumental in showing that this compound can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins such as Bax. nih.gov It has also been used to demonstrate this compound's effect on cell cycle regulatory proteins, showing a decrease in proteins like CDK2, CDK4, CDK6, and cyclin D1. spandidos-publications.comnih.gov Additionally, studies have used this method to show that this compound can reduce the expression of proteins involved in signaling pathways, such as phosphorylated PI3K, phosphorylated Akt, Wnt, and β-catenin. spandidos-publications.com

Together, RT-qPCR and Western blotting provide a comprehensive picture of how this compound modulates gene and protein expression to influence cellular functions like cell proliferation, apoptosis, and metabolism.

Interactive Data Table: Genes and Proteins Modulated by this compound

Cellular ProcessGene/ProteinMethod of DetectionEffect of this compound
ApoptosisBcl-2Western BlotDecreased expression nih.gov
ApoptosisBaxWestern BlotIncreased expression nih.gov
ApoptosisCaspase-3, -8, -9Western BlotIncreased activation nih.gov
Cell CycleCDK2, CDK4, CDK6Western BlotDecreased expression nih.gov
Cell CycleCyclin D1Western BlotDecreased expression nih.gov
MetabolismAdiponectinRT-qPCR, Western BlotIncreased mRNA/protein expression mdpi.comnih.gov
MetabolismPPARα/PGC-1αRT-qPCRIncreased mRNA expression mdpi.comnih.gov
Signalingp-PI3K, p-AktWestern BlotReduced expression spandidos-publications.com
SignalingWnt, β-cateninWestern BlotReduced expression spandidos-publications.com

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is extensively used for cell cycle analysis to investigate the anti-proliferative effects of the compound on cancer cells.

By staining cells with a fluorescent dye that binds to DNA, such as propidium iodide, flow cytometry can measure the DNA content of each cell in a population. nih.govresearchgate.net This allows for the quantification of the percentage of cells in each phase of the cell cycle: G0/G1 (resting/growth phase), S (DNA synthesis phase), and G2/M (pre-mitotic/mitotic phase).

Numerous studies have utilized flow cytometry to demonstrate that this compound can induce cell cycle arrest in various cancer cell lines. For example, this compound has been shown to cause G0/G1 phase arrest in bladder cancer cells and esophagus epidermoid carcinoma cells. nih.govnih.gov In other cancer cell types, such as human KB cancer cells and MDA-MB-231 breast cancer cells, this compound induces arrest at the G2/M phase. spandidos-publications.comresearchgate.netnih.gov

The data obtained from flow cytometry provides quantitative evidence of this compound's ability to halt the progression of cancer cells through the cell cycle, which is a key mechanism of its anti-tumor activity. This information is often correlated with changes in the expression of cell cycle regulatory proteins, as determined by techniques like Western blotting, to provide a more complete understanding of the molecular pathways involved.

Interactive Data Table: this compound-Induced Cell Cycle Arrest in Cancer Cells

Cancer Cell LinePhase of Cell Cycle Arrest
Bladder Cancer (5637)G0/G1 nih.gov
Esophagus Epidermoid Carcinoma (CE 81T/VGH)G0/G1 nih.gov
Human KB CancerG2/M researchgate.netnih.gov
Breast Cancer (MDA-MB-231)G2/M spandidos-publications.com
Prostate Cancer (DU145)G1 researchgate.net

Immunofluorescence and Immunolocalization Studies

Immunofluorescence and immunolocalization are microscopy-based techniques that use antibodies to visualize the distribution and localization of specific proteins within cells and tissues. These methods are crucial in this compound research for understanding the subcellular targets and effects of the compound.

Immunofluorescence involves the use of fluorescently labeled antibodies that bind to a specific target protein. When viewed under a fluorescence microscope, the location of the protein is revealed by the fluorescent signal. This technique can be used to study changes in protein expression and localization following this compound treatment.

Immunolocalization studies are essential for determining the cellular and subcellular location of key proteins involved in this compound's mechanism of action, such as the TRPV1 receptor. nih.gov The this compound-binding site on the TRPV1 receptor has been identified as being intracellular. nih.gov Studies have shown that this compound likely passes through the cell membrane to access its binding pocket within the TRPV1 channel, which is formed by transmembrane helices. acs.orgnih.gov

These techniques provide valuable spatial information that complements the quantitative data obtained from methods like Western blotting and RT-qPCR. By visualizing the location of proteins within the cell, researchers can gain a deeper understanding of the cellular pathways and processes that are modulated by this compound.

Structural Biology Approaches (e.g., Molecular Docking)

Structural biology, particularly through computational methods like molecular docking, has been instrumental in elucidating the atomic-level interactions between this compound and its primary receptor, the Transient Receptor Potential Vanilloid 1 (TRPV1). These approaches have complemented lower-resolution experimental structures, such as those initially obtained through cryo-electron microscopy (cryo-EM), providing a detailed understanding of the binding mechanism that governs this compound's potent agonistic activity. pnas.orgnih.govresearchgate.net

Molecular docking simulations, often combined with molecular dynamics, have revealed that this compound binds to a specific pocket within the transmembrane domain of the TRPV1 channel. nih.govnih.govoup.com This binding pocket is strategically located between two adjacent subunits of the tetrameric channel, involving transmembrane helices S3, S4, and the S4-S5 linker from one subunit, and helices S5 and S6 from the neighboring subunit. nih.gov

A consistent finding from numerous computational studies is the specific orientation of this compound within this binding pocket, often described as the "tail-up, head-down" configuration. nih.govoup.comresearchgate.net In this pose, the vanillyl "head" group of this compound is oriented towards the intracellular side, near the S4-S5 linker, while the hydrophobic aliphatic "tail" extends upwards, towards the S4 helix. researchgate.netacs.org This orientation is crucial for the specific interactions that lead to channel activation.

The binding is primarily mediated by a combination of hydrogen bonds and extensive van der Waals (VDW) interactions. nih.govoup.comresearchgate.net The specificity of the interaction is largely conferred by hydrogen bonds formed by the vanillyl head and the amide neck of the this compound molecule, while the aliphatic tail contributes significantly to the binding affinity through non-specific hydrophobic and VDW forces. pnas.orgresearchgate.net

Molecular docking studies have been pivotal in identifying the key amino acid residues within the TRPV1 channel that are critical for this compound binding. These computational predictions have been subsequently validated by mutagenesis and functional studies. pnas.orgacs.org For instance, mutations of key residues have been shown to dramatically reduce or abolish this compound sensitivity. acs.orgnih.gov The primary interactions are summarized in the tables below.

Interactive Table: Key Amino Acid Interactions in this compound-TRPV1 Binding
Interacting Residue (TRPV1)LocationThis compound MoietyInteraction TypeReference
Tyrosine 511 (Y511)S3 helixVanillyl Head / Amide NeckHydrogen Bond, van der Waals pnas.orgacs.orgnih.gov
Threonine 550 (T550)S4 helixAmide NeckHydrogen Bond pnas.orgacs.orgresearchgate.net
Arginine 557 (R557)S4 helixVanillyl HeadHydrogen Bond, Cation-π pnas.orgtandfonline.com
Glutamic Acid 570/571 (E570/E571)S4-S5 LinkerVanillyl HeadHydrogen Bond pnas.orgresearchgate.netmdpi.com
Phenylalanine 543 (F543)S4 helixAliphatic Tailvan der Waals pnas.orgmdpi.com
Methionine 547 (M547)S4 helixAliphatic Tailvan der Waals pnas.orgmdpi.com
Phenylalanine 587 (F587)S5 helixVanillyl Headvan der Waals pnas.orgmdpi.com
Leucine 669 (L669)S6 helixVanillyl Headvan der Waals pnas.orgmdpi.com
Interactive Table: Contribution of this compound Pharmacophores to TRPV1 Binding
This compound PharmacophoreDescriptionPrimary InteractionsKey Interacting ResiduesReference
Vanillyl "Head" GroupAromatic ring with hydroxyl and methoxy groupsHydrogen bonds, van der Waals, Cation-πY511, R557, E570/E571, F587, L669 pnas.orgresearchgate.nettandfonline.com
Amide "Neck" GroupPolar amide linkageHydrogen bondsY511, T550 pnas.orgresearchgate.nettandfonline.com
Aliphatic "Tail"Hydrophobic carbon chainvan der Waals, Hydrophobic interactionsF543, M547 pnas.orgresearchgate.netmdpi.com

The "pull-and-contact" mechanism, derived from these structural insights, suggests that upon binding, this compound acts as a molecular bridge. nih.govoup.com The hydrogen bonds formed by the vanillyl head with the S4-S5 linker are thought to "pull" on this linker, inducing a conformational change that stabilizes it in an outward, activated state. pnas.orgoup.com This movement is then allosterically transmitted to the S6 helix, which forms the channel's activation gate, leading to its opening and the subsequent influx of cations. nih.govoup.com

Future Research Directions and Unresolved Questions

Elucidating Undiscovered Mechanisms of Action

While capsaicin (B1668287) is well-established as a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, its effects are not solely mediated through this pathway. Research indicates that this compound can also induce TRPV1-independent actions, including changes in lipid membrane properties, modulation of voltage-gated ion channels, and direct binding to other enzymes and transporters. mdpi.com These TRPV1-independent effects are potentially associated with the reduced nociception caused by this compound. mdpi.com The precise mechanisms underlying this compound-induced desensitization are also not entirely understood. Evidence suggests that this process involves the depletion of neuropeptides like substance P in TRPV1-expressing nerve fibers and an increase in intracellular calcium levels through the inhibition of high voltage-activated (HVA) and low-voltage-activated (T-type) calcium channels. nih.gov Further research is needed to fully elucidate these undiscovered mechanisms and their contributions to this compound's diverse pharmacological effects. Additionally, while this compound is known to activate heat receptors, the specific channel responsible for this response in some organisms, such as invertebrates, remains to be definitively identified; while TRPV is implicated, other TRP family members may also play a role. mdpi.com

Addressing Contradictory Findings in Research

Research on this compound has yielded some contradictory findings, necessitating further investigation to reconcile these inconsistencies. For example, studies on the effect of this compound on inflammation in asthma have shown conflicting results, with some indicating pro-inflammatory properties while others suggest anti-inflammatory effects. spandidos-publications.com Similarly, reports on this compound's effects on amyloid levels in the context of Alzheimer's disease are contradictory, with some studies showing reduced total brain amyloid levels and others reporting increased levels depending on the Alzheimer's disease model used. kcl.ac.uk The effect of this compound on total amyloid deposition and processing has also shown conflicting results, suggesting that findings are dependent on the specific Alzheimer's disease model employed. kcl.ac.uk Furthermore, while animal studies have suggested beneficial effects of this compound on glucose metabolism, human studies have shown conflicting results, with some indicating no effect on blood glucose or insulin (B600854) levels. researchgate.net These discrepancies may be attributed to various factors, including heterogeneity among studies in terms of race, ethnicity, region, health status, lifestyle, exposure dosage, exposure duration, and exposure form. researchgate.net Addressing these contradictory findings through well-designed and standardized studies is crucial for establishing a clearer understanding of this compound's effects.

Exploring Novel Therapeutic Applications and Formulations

The therapeutic potential of this compound extends beyond its established uses, and future research is focused on exploring novel applications and developing improved formulations. Research on various applications of this compound in different formulations is ongoing. mdpi.comresearchgate.net This includes investigating local this compound applications for their pronounced anti-inflammatory effects and systemic applications for their diverse effects due to increased lipophilic character and augmented bioavailability. mdpi.comresearchgate.net Novel delivery methods, such as integration into delivery systems that respond to physiological triggers like temperature or local pH, are being explored to optimize this compound's clinical use and expand its potential, particularly as an anti-cancer therapeutic agent. mdpi.com The development of novel analgesic this compound applications is also a subject of recent research. mdpi.com Furthermore, interest exists in using injectable this compound for focal pain conditions like arthritis and other musculoskeletal conditions, with studies showing therapeutic efficacy in conditions such as Morton's neuroma. mdpi.com The development of this compound analogues and TRPV1 antagonists is also being pursued to potentially provide more effective and better-tolerated therapeutic agents for pain and inflammatory conditions. researchgate.netresearchgate.net Nanotechnology is being explored to produce continuous release formulations of this compound to improve bioavailability and potentially reduce side effects. nih.gov

Investigating the Role of Dietary this compound in Disease Prevention

The role of dietary this compound in disease prevention is an active area of research. Population studies have indicated that the habitual consumption of spicy foods is inversely associated with both total mortality and mortality from specific causes after adjusting for potential risk factors. nih.govmdpi.comresearchgate.net Enjoyment of spicy flavors has also been linked to a lower prevalence of obesity, type 2 diabetes, and cardiovascular diseases. nih.govmdpi.comresearchgate.net These findings suggest that this compound and TRPV1 may be potential targets for managing cardiometabolic vascular diseases and related organ dysfunction. nih.govresearchgate.net Dietary this compound has shown potential benefits for cardiometabolic diseases in the population. researchgate.net Experimental studies have demonstrated that activating TRPV1 with this compound can ameliorate obesity, diabetes, and hypertension and preserve the function of cardiometabolic organs. nih.govmdpi.comresearchgate.net Dietary this compound has been shown to alleviate fatty liver, atherosclerosis, hypertension, diabetes, and obesity in experimental models. researchgate.net Regular consumption of chili peppers containing this compound has been found to ameliorate postprandial hyperglycemia and hyperinsulinemia, as well as fasting lipid metabolic abnormalities. aginganddisease.org In some populations, chili pepper intake is negatively correlated with the ratio of overweight and obesity and shows beneficial effects in reducing hypertension and cardiac hypertrophy. aginganddisease.org Further studies are needed to fully understand the mechanisms and extent of dietary this compound's protective effects against various diseases.

Understanding Long-Term Effects and Regeneration of Afferent Terminals

Understanding the long-term effects of this compound, particularly concerning the regeneration of afferent terminals, is crucial for optimizing its therapeutic use, especially in pain management. High concentrations of this compound can lead to long-term defunctionalization of nociceptors mediated by the ablation of TRPV1-expressing afferent terminals, resulting in analgesia lasting for several months. nih.govresearchgate.net This analgesic effect subsides over time, associated with the regeneration of the ablated afferent terminals. nih.govresearchgate.netresearchgate.net Studies in humans have shown regeneration of nerve fibers after a period following this compound administration. mdpi.com For instance, nearly full epidermal nerve fiber recovery was observed at 24 weeks after exposure to high concentrations of this compound in healthy volunteers. researchgate.net In patients with diabetic peripheral neuropathy, improvement of nerve fiber density and regeneration have been observed after this compound patch application. hra.nhs.uk This regeneration process may be similar to mechanisms following axotomy. mdpi.com A new study suggests that this compound may support the regrowth of nerves to their healthy pre-disease state in neuropathic pain, potentially explaining longer-lasting pain relief. michelecuratolomd.com Optimizing this regeneration process could lead to more durable or even permanent pain relief in some patients. michelecuratolomd.com Further determination of the neurobiological mechanisms of this compound-induced analgesia, including the intricacies of nerve degeneration and regeneration, is needed to develop more efficacious non-opioidergic analgesic options. nih.govresearchgate.net It is also an open question whether the regenerated fibers include non-TRPV1-expressing fibers. mdpi.com

Advanced Gene Editing and Transcriptional Regulation Studies in Biosynthesis

Advanced gene editing and transcriptional regulation studies are critical for a comprehensive understanding of this compound biosynthesis and for potential manipulation of its production. Capsaicinoids are unique compounds synthesized only in Capsicum fruits. jst.go.jp Their biosynthesis involves the convergence of the phenylpropanoid and branched-chain fatty acid pathways. nih.gov Transcription factors, particularly R2R3-MYB proteins, play key regulatory roles in capsaicinoid biosynthesis. nih.govnih.govmdpi.commdpi.comresearchgate.net Studies have identified specific MYB transcription factors, such as CaMYB108 and CaMYB37, that are positively correlated with or promote this compound biosynthesis by regulating key biosynthetic genes. mdpi.com Research using transcriptomic analyses has provided insights into the regulatory mechanisms of the this compound biosynthetic pathway in different Capsicum varieties. researchgate.net Gene editing technologies, such as CRISPR/Cas9, are being utilized to study the function of genes involved in capsaicinoid biosynthesis. mdpi.comoup.com For example, knocking out certain MYB genes has been shown to reduce anthocyanin content, and similar approaches can be applied to this compound biosynthesis genes. mdpi.com Further research using these advanced molecular tools is needed to fully decipher the complex transcriptional regulatory networks and potentially enhance or modify this compound production in pepper. The identification of novel genes responsible for non-pungency will also contribute to a more comprehensive understanding of the capsaicinoid biosynthesis pathway. jst.go.jp

Integration of Multi-Omics Data for Comprehensive Understanding

Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, is essential for gaining a comprehensive understanding of this compound's effects and biosynthesis. While studies have investigated aspects of capsaicinoid biosynthesis using transcriptomics and metabolomics mdpi.com, a more integrated approach is needed to fully map the complex interactions between genes, transcripts, proteins, and metabolites involved in both this compound production in plants and its pharmacological effects in biological systems. Systems biology approaches are being applied to understand capsaicinoid biosynthesis, integrating data into databases to create holistic and dynamic models. nih.govnih.gov Deciphering the regulatory networks of secondary metabolic pathways, including this compound biosynthesis, is a key area where multi-omics data integration can provide valuable insights. mdpi.com Such integrated analyses can help identify key regulatory genes and pathways, understand the impact of genetic variations on this compound content, and elucidate the multifaceted mechanisms by which this compound interacts with biological systems at a molecular level.

Q & A

Basic: What standardized methodologies are recommended for quantifying capsaicin in plant extracts or biological samples?

Methodological Answer:
this compound quantification typically employs high-performance liquid chromatography (HPLC) with UV-Vis detection, validated for precision and sensitivity in complex matrices like chili fruit extracts . For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, achieving a limit of quantification (LOQ) of 0.05 mg/kg . Spectrophotometric methods using VOCl₃ as a chromogenic agent (e.g., Palacio method) are cost-effective but require rapid measurement to prevent color degradation . Ensure calibration with certified reference standards (e.g., USP or PhEur) for reproducibility .

Basic: What experimental designs are optimal for studying this compound’s acute effects on human performance?

Methodological Answer:
Randomized, double-blind, crossover designs are standard for minimizing confounding variables. For example, in resistance training studies, participants receive this compound (e.g., 12 mg) or placebo, followed by protocols with multiple exercises (e.g., Back Squat, Leg Press) and sets. Performance metrics include volume load (VL), repetition maximum (RM), and perceived exertion (RPE) . Control dietary intake via 24-hour recalls to isolate supplement effects .

Basic: How do researchers investigate this compound’s role in insulin secretion and glucose metabolism?

Methodological Answer:
Animal models (e.g., dogs, rodents) are used to measure plasma insulin levels and glucose tolerance after this compound administration. Key endpoints include β-cell function assays (e.g., isolated islet cell studies) and insulin receptor activity via Western blotting. Dose-response studies (0.1–10 mg/kg) identify therapeutic thresholds, while co-administration with hypoglycemic drugs (e.g., gliclazide) evaluates synergistic effects .

Advanced: How should contradictory data on this compound’s ergogenic effects be analyzed?

Methodological Answer:
Contradictions (e.g., improved resistance training vs. no sprint performance benefit ) require meta-analysis to assess heterogeneity in protocols, dosages, and participant training status. Stratify data by exercise type (aerobic vs. anaerobic) and this compound delivery (acute vs. chronic). Use sensitivity analysis to identify confounding factors (e.g., gastrointestinal tolerance ). Pre-register hypotheses to reduce bias in post-hoc interpretations .

Advanced: What in vitro and in situ models are used to study this compound’s neurovascular effects?

Methodological Answer:
Isolated pial arteries or TRPV1-transfected cell lines are exposed to this compound (10⁻⁹–10⁻⁶ M) to measure contractile responses via force transducers . For real-time TRPV1 tracking, fluorescence labeling (e.g., CellHaloTag) combined with single-molecule microscopy (TrackMate software) quantifies receptor mobility before/after this compound application .

Advanced: How can this compound be combined with other compounds (e.g., caffeine) in metabolic studies?

Methodological Answer:
Use factorial designs to test interactions. For example, acute supplementation of caffeine (3–6 mg/kg) + this compound (12 mg) in resistance training sessions. Measure outcomes like fat oxidation (via indirect calorimetry) and RPE. Statistical analysis should include interaction terms in ANOVA to differentiate additive vs. synergistic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.